1-Chloro-2,4-diisocyanato-5-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4-diisocyanato-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULVDVFFHZBVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399898 | |
| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-26-4 | |
| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-2,4-diisocyanato-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of the widely used toluene diisocyanate (TDI), is an aromatic organic compound of significant interest in polymer chemistry. Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and two highly reactive isocyanate (-NCO) functional groups, positions it as a valuable monomer for the synthesis of specialized polyurethanes and other polymers. The presence of the chlorine atom can impart modified properties to the resulting polymers, such as enhanced flame retardancy, altered reactivity, and different solubility characteristics compared to non-chlorinated analogs. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this unique diisocyanate, with a focus on the underlying chemical principles and practical considerations for its use in research and development.
Physicochemical Properties
1-Chloro-2,4-diisocyanato-5-methylbenzene is a solid at room temperature with a molecular formula of C₉H₅ClN₂O₂ and a molecular weight of approximately 208.60 g/mol .[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-chloro-2,4-diisocyanato-5-methylbenzene | [2] |
| Synonyms | 4-Chloro-6-methyl-1,3-phenylene diisocyanate, 5-Chloro-2,4-toluenediisocyanate | [2][3] |
| CAS Number | 15166-26-4 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [4] |
| Molecular Weight | 208.60 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | 61-65 °C | [5] |
| Boiling Point | 310.2 °C at 760 mmHg | [5] |
Molecular Structure
The structure of 1-chloro-2,4-diisocyanato-5-methylbenzene is characterized by a central benzene ring with substituents at positions 1, 2, 4, and 5. The isocyanate groups are located at positions 2 and 4, the chlorine atom at position 1, and the methyl group at position 5.
Caption: 2D structure of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Synthesis
The synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene is not widely detailed in readily available literature, but it can be logically deduced from the well-established industrial synthesis of toluene diisocyanate (TDI).[6] The process is a multi-step synthesis starting from a suitable chlorinated and methylated aromatic precursor. A plausible synthetic route is outlined below.
Synthesis Workflow
Caption: Plausible synthetic workflow for 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Step-by-Step Methodology (Hypothetical Protocol)
Step 1: Dinitration of 2-Chloro-1-methylbenzene
The initial step involves the electrophilic aromatic substitution of 2-chloro-1-methylbenzene (o-chlorotoluene) to introduce two nitro groups onto the benzene ring. The directing effects of the chloro (ortho-, para-directing and deactivating) and methyl (ortho-, para-directing and activating) groups will influence the position of nitration.
-
Rationale: A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[7] The reaction temperature is a critical parameter to control the extent of nitration and minimize side reactions.
-
Protocol:
-
To a cooled (0-10 °C) and stirred mixture of concentrated sulfuric acid, slowly add 2-chloro-1-methylbenzene.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 30-40 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature to ensure complete dinitration.
-
The mixture is then poured onto ice, and the precipitated dinitro product is filtered, washed with water until neutral, and dried.
-
Step 2: Reduction of 1-Chloro-2,4-dinitro-5-methylbenzene
The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Rationale: A catalyst, such as Raney nickel, is used to facilitate the reduction of the nitro groups to primary amino groups using hydrogen gas.[8] The choice of catalyst and reaction conditions is crucial to achieve high yields and prevent dehalogenation (loss of the chlorine atom).[8]
-
Protocol:
-
The dinitro compound is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor (autoclave).
-
A catalytic amount of Raney nickel is added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The mixture is heated and stirred, and the reaction progress is monitored by the uptake of hydrogen.
-
Upon completion, the reactor is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude diamine.
-
Step 3: Phosgenation of 1-Chloro-2,4-diamino-5-methylbenzene
The final step is the conversion of the diamino compound to the diisocyanate using phosgene or a phosgene substitute like triphosgene.
-
Rationale: Phosgene (COCl₂) reacts with the primary amino groups to form carbamoyl chlorides, which then eliminate hydrogen chloride upon heating to yield the isocyanate groups.[9] This reaction is highly hazardous due to the extreme toxicity of phosgene and requires specialized equipment and safety precautions.
-
Protocol:
-
The diamine is dissolved in an inert solvent (e.g., chlorobenzene, o-dichlorobenzene).
-
This solution is added to a solution of excess phosgene in the same solvent at low temperature.
-
The reaction mixture is gradually heated to reflux to complete the reaction and drive off the hydrogen chloride byproduct.
-
Excess phosgene and the solvent are removed by distillation, and the final diisocyanate product is purified by vacuum distillation.
-
Reactivity and Mechanisms
The chemistry of 1-chloro-2,4-diisocyanato-5-methylbenzene is dominated by the high electrophilicity of the carbon atoms in the isocyanate groups. These groups readily react with nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water.
-
Reaction with Alcohols: The reaction with alcohols (or polyols) is the cornerstone of polyurethane chemistry, forming urethane linkages. This is a step-growth polymerization reaction.
R-NCO + R'-OH → R-NH-C(=O)O-R' (Urethane)
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction is utilized in the production of polyurethane foams, where the CO₂ acts as a blowing agent.
R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
-
Reaction with Amines: The reaction with amines yields urea linkages. When a diisocyanate reacts with a diamine, a polyurea is formed.
R-NCO + R'-NH₂ → R-NH-C(=O)NH-R' (Urea)
The reactivity of the two isocyanate groups in 1-chloro-2,4-diisocyanato-5-methylbenzene is likely different due to steric and electronic effects from the adjacent substituents. By analogy to 2,4-TDI, the isocyanate group at the 4-position is expected to be more reactive than the one at the 2-position, which is sterically hindered by the neighboring methyl and chloro groups.[6]
Applications
As a diisocyanate, the primary application of 1-chloro-2,4-diisocyanato-5-methylbenzene is in the production of polyurethanes.[5] The incorporation of this chlorinated monomer can be tailored to achieve specific properties in the final polymer.
-
Polyurethane Foams: It can be used in the formulation of both flexible and rigid polyurethane foams, potentially contributing to improved flame retardancy due to the presence of chlorine.
-
Coatings and Adhesives: In coatings and adhesives, it can act as a crosslinking agent, enhancing durability, chemical resistance, and adhesion.[5]
-
Elastomers: The diisocyanate can be reacted with polyols to produce polyurethane elastomers with potentially modified mechanical properties and thermal stability.[5]
-
Specialty Polymers: It serves as a building block for specialty polymers where the specific substitution pattern and the presence of chlorine are desired for high-performance applications in industries such as construction, automotive, and electronics.[5]
Health and Safety
1-Chloro-2,4-diisocyanato-5-methylbenzene, like other isocyanates, is a hazardous chemical that must be handled with extreme care.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.
-
Sensitization: A major hazard of isocyanates is their ability to act as sensitizers. Repeated exposure, even at low concentrations, can lead to respiratory sensitization (isocyanate-induced asthma) and skin sensitization (allergic contact dermatitis). Once sensitized, an individual may experience severe allergic reactions upon subsequent exposure to even minute amounts of the substance.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable cartridge for organic vapors.
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
Analytical Characterization
The structure and purity of 1-chloro-2,4-diisocyanato-5-methylbenzene would be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. Other bands corresponding to aromatic C-H and C=C stretching, as well as C-Cl stretching, would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution pattern.
-
¹³C NMR: The spectrum would exhibit distinct signals for the carbons of the isocyanate groups, the aromatic ring, and the methyl group.
-
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and to separate it from isomers and impurities.
Conclusion
1-Chloro-2,4-diisocyanato-5-methylbenzene is a specialized aromatic diisocyanate with the potential to serve as a valuable monomer in the development of new polyurethane materials with tailored properties. Its synthesis, while following established chemical principles, requires careful control of reaction conditions and stringent safety measures. The high reactivity of its isocyanate groups allows for a wide range of polymerization reactions, leading to diverse applications. A thorough understanding of its chemical properties, reactivity, and associated hazards is essential for its safe and effective utilization in research and industrial settings.
References
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Pipelinepharma. API Data Summary Report Of 4-Chloro-6-Methyl-1,3-Phenylene.... [Link]
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
-
Chemical Point. 4-Chloro-6-methyl-1,3-phenylene diisocyanate. [Link]
-
Taylor & Francis Online. Synthesis and Characterization of New Diisocyanate-Based Polyurethane Cationomers. [Link]
-
MySkinRecipes. 4-Chloro-6-methylm-phenylene diisocyanate. [Link]
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Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. [Link]
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PARIVESH. Project details. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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-
Wikipedia. Toluene diisocyanate. [Link]
-
PubChemLite. 4-chloro-6-methyl-1,3-phenylene diisocyanate (C9H5ClN2O2). [Link]
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METU Open Access. SYNTHESIS AND CHARACTERIZATION OF TOLUENE DIISOCYANATE A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES. [Link]
- Google Patents. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.
-
NIST WebBook. m-Phenylene diisocyanate. [Link]
-
ResearchGate. Study on the synthesis of toluene-2,4-diisocyanate via amine and carbonyl fluoride. [Link]
-
Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]
-
NIST WebBook. Phenol, 4-chloro-3-methyl-. [Link]
-
RHENIUM BIO SCIENCE. 4-Chloro-6-methyl-m-phenylene diisocyanate 95%. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. Diphenylmethane diisocyanate. [Link]
-
MDPI. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). [Link]
-
PubChem. Toluene 2,4-Diisocyanate. [Link]
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An In-depth Technical Guide to the Synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of toluene diisocyanate (TDI). This compound serves as a specialty monomer in the development of advanced polyurethanes, imparting unique properties such as enhanced flame retardancy and chemical resistance. The synthesis is a multi-step process commencing with the selective chlorination of 2,4-dinitrotoluene, followed by the catalytic reduction of the resulting dinitro intermediate to its corresponding diamine. The final, critical step involves the phosgenation of this diamine to yield the target diisocyanate. This document elucidates the underlying chemical principles, provides detailed experimental insights, and discusses the causality behind process choices, grounded in established industrial and laboratory practices.
Introduction
1-Chloro-2,4-diisocyanato-5-methylbenzene is an aromatic diisocyanate characterized by a toluene backbone with a chlorine atom and two isocyanate functional groups. The strategic placement of the chlorine atom modifies the electronic and steric nature of the molecule compared to conventional TDI, influencing its reactivity and the properties of the resulting polymers. The synthesis of such specialty isocyanates is a field of significant interest for researchers and professionals in polymer science and drug development, where precise molecular architecture is paramount.
The general strategy for producing aromatic isocyanates has been well-established for decades and hinges on the phosgenation of primary amines.[1][2] This guide will detail a robust and logical three-step synthesis route, beginning from a common industrial intermediate.
Table 1: Chemical Identity and Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene
| Property | Value | Source |
| IUPAC Name | 1-chloro-2,4-diisocyanato-5-methylbenzene | [3] |
| Synonyms | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | [3] |
| CAS Number | Not explicitly found, derivative of TDI | |
| Molecular Formula | C₉H₅ClN₂O₂ | [3] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Solid (predicted) | [3] |
Section 1: Synthesis of Key Intermediate: 5-Chloro-2,4-diaminotoluene
The cornerstone of this synthesis is the preparation of the high-purity diamine precursor, 5-Chloro-2,4-diaminotoluene. This is achieved through a two-step process involving the chlorination of a dinitroaromatic compound followed by its reduction.
Step 1.1: Electrophilic Chlorination of 2,4-Dinitrotoluene
Reaction Principle: The synthesis begins with 2,4-dinitrotoluene, a commodity chemical produced by the nitration of toluene.[4] The subsequent introduction of a chlorine atom onto this ring is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the ring are critical for achieving the desired regioselectivity. The methyl group is an activating, ortho-, para- directing group, while the two nitro groups are strongly deactivating, meta- directing groups. The positions ortho and para to the methyl group are C3, C5, and C6. The positions meta to both nitro groups are also C3 and C5. The confluence of these directing effects strongly favors substitution at the C5 position (meta to both nitro groups and ortho to the methyl group), yielding the desired intermediate, 5-chloro-2,4-dinitrotoluene.
Experimental Protocol:
-
Catalyst Activation: A Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is suspended in a suitable inert solvent (e.g., dichloromethane or excess 2,4-dinitrotoluene).
-
Chlorination: Gaseous chlorine (Cl₂) is bubbled through the stirred mixture at a controlled rate. The reaction is typically conducted at a moderate temperature (e.g., 50-70°C) to ensure a sufficient reaction rate without promoting undesirable side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is quenched by washing with water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to remove residual acid, and then washed again with water until neutral.
-
Purification: The solvent is removed under reduced pressure, and the crude 5-chloro-2,4-dinitrotoluene can be purified by recrystallization from a suitable solvent like ethanol.
Causality in Protocol Design:
-
Catalyst Choice: A Lewis acid catalyst is essential to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) required to attack the deactivated aromatic ring.
-
Temperature Control: Maintaining a moderate temperature is a balance between achieving a practical reaction rate and minimizing the formation of dichlorinated or other isomeric byproducts.
Step 1.2: Catalytic Reduction of 5-Chloro-2,4-dinitrotoluene
Reaction Principle: The conversion of the dinitro compound to the corresponding diamine is a classic reduction reaction. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner waste streams compared to stoichiometric reductants like tin or iron in acid.[5][6] The reaction involves the use of hydrogen gas and a heterogeneous catalyst to reduce both nitro groups to primary amine groups.
Experimental Protocol:
-
Reactor Charging: A high-pressure reactor (autoclave) is charged with 5-chloro-2,4-dinitrotoluene, a solvent such as methanol or ethanol, and a catalytic amount of a hydrogenation catalyst. A modified Raney nickel catalyst, potentially doped with molybdenum or cobalt, is highly effective for hydrogenating chlorinated nitroaromatics as it minimizes dehalogenation.[6]
-
Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., to 50-100 bar). The mixture is heated (e.g., to 80-120°C) and agitated vigorously to ensure efficient gas-liquid-solid mixing.[4]
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration.
-
Purification: The solvent is evaporated from the filtrate to yield the crude 5-Chloro-2,4-diaminotoluene. Further purification can be achieved by vacuum distillation to obtain a product of sufficient purity for the subsequent phosgenation step.
Self-Validating System & Trustworthiness: The successful synthesis of the diamine is validated by the complete disappearance of the nitro group signals and the appearance of amine group signals in the IR and NMR spectra. The purity, which is critical for the next step, should be confirmed by GC or HPLC to be >99%, as impurities can lead to undesirable side reactions during phosgenation.
Section 2: Phosgenation of 5-Chloro-2,4-diaminotoluene
This final stage is the most critical and hazardous part of the synthesis, converting the diamine into the target diisocyanate using phosgene gas.
Reaction Principle: The Phosgenation Process The reaction of a primary amine with phosgene (COCl₂) is the most common industrial method for producing isocyanates.[7] The overall reaction for a diamine is: R(NH₂)₂ + 2 COCl₂ → R(NCO)₂ + 4 HCl
The process is typically carried out in an inert solvent like o-dichlorobenzene (ODCB) or chlorobenzene.[4] The mechanism is complex, but it is generally understood to occur in two main stages:
-
"Cold Phosgenation": At low temperatures (0–50°C), the amine reacts with phosgene to form a mixture of carbamoyl chlorides and amine hydrochlorides.[4]
-
"Hot Phosgenation": At higher temperatures (120–180°C), these intermediates decompose, eliminating HCl to form the final isocyanate groups.[8]
Theoretical studies on the phosgenation of 2,4-toluenediamine (a close analogue) suggest two potential mechanistic pathways: a "stepwise" mechanism where one amine group is fully converted to isocyanate before the second reacts, and a "phosgenations first" mechanism where both amines first form carbamoyl chlorides before HCl elimination.[9][10]
Experimental Protocol: Synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene WARNING: Phosgene is an extremely toxic and corrosive gas. This procedure must only be performed in a specialized, well-ventilated chemical fume hood with continuous phosgene monitoring and appropriate personal protective equipment (PPE).
-
Solution Preparation: A solution of 5-Chloro-2,4-diaminotoluene in dry o-dichlorobenzene is prepared in a reactor equipped for gas dispersion, heating, cooling, and reflux.
-
Cold Phosgenation: The solution is cooled to 0-10°C. A stoichiometric excess of phosgene gas is then introduced into the stirred solution. This results in the formation of a slurry of intermediates.
-
Hot Phosgenation: The temperature of the reaction mixture is gradually raised to 130-160°C.[8] Phosgene flow is continued during the heating phase to complete the reaction. The evolving hydrogen chloride (HCl) gas is passed through a scrubber system.
-
Degassing: Once the reaction is complete (as determined by the absence of amine intermediates), the solution is sparged with an inert gas like nitrogen to remove all excess phosgene and dissolved HCl.
-
Purification: The solvent (o-dichlorobenzene) is removed by distillation under reduced pressure. The crude 1-Chloro-2,4-diisocyanato-5-methylbenzene is then purified by fractional vacuum distillation to yield the final product.
Table 2: Summary of Typical Reaction Conditions
| Step | Key Reagents | Solvent | Catalyst | Temperature (°C) | Pressure |
| Chlorination | 2,4-Dinitrotoluene, Cl₂ | Dichloromethane | FeCl₃ | 50 - 70 | Atmospheric |
| Reduction | 5-Chloro-2,4-dinitrotoluene, H₂ | Methanol | Raney Ni | 80 - 120 | 50 - 100 bar |
| Phosgenation | 5-Chloro-2,4-diaminotoluene, COCl₂ | o-Dichlorobenzene | None | 0 - 160 | Atmospheric |
Section 3: Alternative Pathways and Future Outlook
The reliance on highly toxic phosgene has driven significant research into alternative, "phosgene-free" routes for isocyanate synthesis. While not yet widely commercialized for this specific molecule, these methods represent the future of isocyanate production.
-
Carbonyl Fluoride (COF₂) Route: One promising alternative involves the use of carbonyl fluoride instead of phosgene. A study on the synthesis of TDI demonstrated that reacting the diamine with COF₂ can produce the diisocyanate with good yields, presenting a potentially safer, albeit still hazardous, alternative.[11]
-
Catalytic Carbonylation: The reductive carbonylation of dinitroaromatic compounds using carbon monoxide (CO) in the presence of a catalyst (e.g., palladium complexes) is another area of active research.[11] This route bypasses both the diamine intermediate and the use of phosgene entirely, offering a more atom-economical and elegant pathway.
As environmental and safety regulations become more stringent, the development and industrial implementation of these non-phosgene pathways will be critical for the sustainable production of specialty isocyanates like 1-Chloro-2,4-diisocyanato-5-methylbenzene.
References
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Wikipedia. (n.d.). Toluene diisocyanate. [Link]
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-
Organic Syntheses. (n.d.). 2,4-diaminotoluene. [Link]
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-
MDPI. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). [Link]
- ResearchGate. (2025).
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A Technical Guide to 1-Chloro-2,4-diisocyanato-5-methylbenzene: Properties, Reactivity, and Safe Handling
Abstract: This document provides an in-depth technical overview of 1-Chloro-2,4-diisocyanato-5-methylbenzene (CAS No. 15166-26-4), a halogenated aromatic diisocyanate. Aromatic diisocyanates are fundamental precursors in the synthesis of polyurethanes and other high-performance polymers. The incorporation of a chlorine atom onto the toluene diisocyanate (TDI) backbone imparts unique characteristics to the resulting polymers, including enhanced flame retardancy and chemical resistance. This guide is intended for researchers, chemists, and material scientists, offering detailed information on the compound's physicochemical properties, core reactivity, safe handling protocols, and potential applications, grounded in established chemical principles and safety standards.
Chemical Identity and Physicochemical Properties
1-Chloro-2,4-diisocyanato-5-methylbenzene is a derivative of the widely used Toluene diisocyanate (TDI). Its identity is defined by a toluene core functionalized with two isocyanate groups, a chlorine atom, and a methyl group at specific positions on the aromatic ring. These substitutions dictate its reactivity and physical state. The molecular formula for this compound is C₉H₅ClN₂O₂.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |
| CAS Number | 15166-26-4 | [1][2][3] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.60 g/mol | [1][3] |
| Synonyms | 4-Chloro-6-methyl-m-phenylene diisocyanate, 4-Chloro-6-methylbenzene-1,3-diisocyanate | [1] |
| InChI Key | AULVDVFFHZBVDO-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | [1] |
| Melting Point | 61-65 °C | [2] |
| Solubility | Reacts with water. Soluble in acetone, benzene, and other organic solvents. |[4] |
Molecular Structure
The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The two isocyanate groups are positioned ortho and para to the chlorine atom, while the methyl group is in a meta position relative to the isocyanates. This asymmetric structure leads to differential reactivity between the two isocyanate groups, a key consideration in polymerization processes.
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1-Chloro-2,4-diisocyanato-5-methylbenzene reactivity
An In-Depth Technical Guide to the Reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene
Foreword
1-Chloro-2,4-diisocyanato-5-methylbenzene, a halogenated derivative of the widely used Toluene Diisocyanate (TDI), presents a unique reactivity profile of significant interest in polymer science and organic synthesis. The strategic placement of a chlorine atom, a methyl group, and two isocyanate moieties on a benzene ring creates a molecule with distinct electronic and steric characteristics. This guide offers an in-depth exploration of its core reactivity, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical behavior, reaction kinetics, and practical applications. We will dissect the influence of its substituents, detail key reaction pathways, and provide actionable protocols grounded in established chemical principles.
Molecular Structure and Core Reactivity Principles
1-Chloro-2,4-diisocyanato-5-methylbenzene (CAS No: 15166-26-4) is an aromatic isocyanate.[1] The cornerstone of its reactivity lies in the isocyanate functional group (-N=C=O). The carbon atom of the isocyanate group is highly electrophilic due to resonance stabilization, which delocalizes electron density onto the more electronegative oxygen and nitrogen atoms.[2] This inherent electrophilicity makes it a prime target for nucleophilic attack.
The general mechanism involves the attack of a nucleophile (such as an alcohol, amine, or water) on the isocyanate carbon, leading to the formation of a stable addition product.
Caption: General Nucleophilic Addition to an Isocyanate.
The Influence of Aromatic Substituents on Reactivity
The reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene is not uniform. It is intricately modulated by the electronic and steric effects of the methyl (-CH₃) and chloro (-Cl) groups, which create a significant difference in the reactivity of the two isocyanate groups.
Differential Reactivity of Isocyanate Groups
Analogous to its parent compound, 2,4-Toluene Diisocyanate (2,4-TDI), the two isocyanate groups in 1-Chloro-2,4-diisocyanato-5-methylbenzene exhibit distinct reaction rates.[3][4]
-
The C4-Isocyanate (para to the methyl group): This group is significantly more reactive. It is less sterically hindered, allowing for easier access by nucleophiles.
-
The C2-Isocyanate (ortho to the methyl group): This group is sterically hindered by the adjacent methyl group, which physically obstructs the path of incoming nucleophiles, thereby reducing its reaction rate.[5] In 2,4-TDI, the para position is noted to be approximately four times more reactive than the ortho position.[3][4]
Electronic Effects
-
Methyl Group (-CH₃): As an electron-donating group, the methyl group slightly increases electron density in the aromatic ring.[6][7] This effect, on its own, would slightly decrease the electrophilicity of the isocyanate carbons. However, its steric influence is the dominant factor in differentiating the two isocyanate groups.
-
Chlorine Atom (-Cl): The chlorine atom exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. This effect significantly increases the electrophilicity of the entire aromatic system, including both isocyanate carbons. An electron-withdrawing substituent enhances the reactivity of the isocyanate group.[2] Therefore, the presence of chlorine makes this molecule generally more reactive than standard TDI.
Caption: Factors influencing isocyanate reactivity.
Key Chemical Reactions
The dual reactivity allows for controlled, stepwise reactions, making this compound a versatile building block.
Reaction with Alcohols: Polyurethane Synthesis
The reaction of diisocyanates with polyols (polymers with multiple hydroxyl groups) is the cornerstone of polyurethane chemistry.[3][4] The reaction proceeds sequentially, with the more reactive C4-NCO group reacting first, followed by the C2-NCO group, often requiring more forcing conditions (e.g., higher temperature or catalysis) to achieve full conversion. This reaction forms stable urethane linkages.
Table 1: Catalysts for Urethane Reaction
| Catalyst Type | Examples | Relative Activity | Notes |
|---|---|---|---|
| Tertiary Amines | Triethylamine, DABCO | Moderate to High | Catalyze by activating the hydroxyl group. |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Very High | Highly efficient, but may have toxicity concerns.[5] |
Reaction with Water: Hydrolysis and Urea Formation
Isocyanates react readily with water. This is a critical consideration as moisture can interfere with desired reactions and must be rigorously excluded from polyurethane formulations.[8][9] The reaction proceeds in two stages:
-
Hydrolysis: The isocyanate reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and forming a primary amine.
The newly formed amine is highly nucleophilic and can immediately react with another isocyanate molecule, forming a very stable urea linkage (-NH-CO-NH-). This CO₂ evolution is harnessed commercially to produce polyurethane foams.[8] However, the formation of brittle urea domains can be undesirable in elastomer applications. The hydrolytic stability of the resulting polyurea is extremely high, with estimated half-lives of thousands of years at ambient temperatures.[10][11]
Reaction with Amines: Polyurea Synthesis
The reaction between an isocyanate and a primary or aliphatic amine is extremely rapid, often occurring instantaneously at room temperature without the need for a catalyst.[12] This high-speed reaction is utilized in applications like fast-curing coatings and adhesives.
Self-Condensation Reactions
At elevated temperatures or in the presence of specific catalysts, isocyanates can react with themselves.
-
Dimerization: Forms a uretdione ring. This is typically a reversible reaction.
-
Trimerization: Forms a highly stable, six-membered isocyanurate ring. This reaction is used to create polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and fire resistance compared to standard polyurethanes.
Experimental Protocol: Synthesis of a Rigid Polyurethane Foam
This protocol provides a representative workflow for utilizing 1-Chloro-2,4-diisocyanato-5-methylbenzene in a foaming application. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [13]
Caption: Workflow for Polyurethane Foam Synthesis.
Materials:
-
Part A (Polyol Blend):
-
Sucrose/glycerin-based polyol (e.g., functionality 4-6, OH value ~450 mg KOH/g)
-
Silicone surfactant (for cell stabilization)
-
Amine catalyst (e.g., DMCHA)
-
Tin catalyst (e.g., Dibutyltin dilaurate)
-
Deionized water (as blowing agent)
-
-
Part B (Isocyanate):
-
1-Chloro-2,4-diisocyanato-5-methylbenzene
-
Procedure:
-
Preparation: In a disposable container, accurately weigh and combine all components of "Part A". Mix thoroughly until a homogeneous blend is achieved.
-
Reaction Initiation: Weigh the required amount of "Part B" and add it to the "Part A" blend.
-
Mixing: Immediately begin high-speed mixing (e.g., with a mechanical stirrer at >2000 rpm) for 5-10 seconds.
-
Observation: Pour the reacting mixture into a mold or a larger container and observe the foaming process, noting the cream time, rise time, and tack-free time.
-
Curing: Allow the foam to cure at ambient temperature for 24 hours or in an oven at a moderately elevated temperature (e.g., 70°C) for several hours to ensure complete reaction.
Safety and Handling
Isocyanates are potent chemicals that demand rigorous safety protocols. 1-Chloro-2,4-diisocyanato-5-methylbenzene should be handled with the same precautions as TDI.
-
Toxicity: Highly toxic and fatal if inhaled.[13] Vapors are irritating to the respiratory system, and the compound is a suspected carcinogen.[14]
-
Sensitization: May cause allergic skin reactions and allergy or asthma symptoms upon inhalation.[13] Individuals with prior sensitization to isocyanates must avoid all exposure.
-
Handling: Use only in well-ventilated areas, preferably within a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[13]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen).[8] The material is sensitive to moisture and heat.[8]
-
Spills: Absorb spills with inert material and place in a designated container for disposal. Do not seal containers tightly if water contamination is suspected, as CO₂ evolution can cause dangerous pressure buildup.[8]
References
-
Scientific.Net. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Toluene diisocyanate. Retrieved from [Link]
-
Request PDF. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluene diisocyanate. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
Zenodo. (n.d.). Effect of Substituents on Phenol .. Jsocyanate Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of toluene-2,4-diisocyanate. Retrieved from [Link]
-
ResearchGate. (2025). Study on the synthesis of toluene-2,4-diisocyanate via amine and carbonyl fluoride. Retrieved from [Link]
-
METU Open Access. (2014). SYNTHESIS AND CHARACTERIZATION OF TOLUENE DIISOCYANATE. Retrieved from [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
-
Oltchim. (2008). TOLUENE DIISOCYANATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolytic Stability of Toluene Diisocyanate and Polymeric Methylenediphenyl Diisocyanate Based Polyureas under Environmental Conditions. Retrieved from [Link]
-
European Patent Office. (2013). POLYMERIZATION PROCESSES - EP 1578806 B1. Retrieved from [Link]
-
Shell. (2022). Toluene di-isocyanate (TDI) [CARADATE 80] Product Stewardship Summary. Retrieved from [Link]
-
Canada.ca. (n.d.). Benzene, 1,3-diisocyanato-1-methyl- (2,4-TDI), CAS RN 584-84-9. Retrieved from [Link]
- Google Patents. (n.d.). CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.
-
PubChemLite. (n.d.). 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene (C9H8ClNO2). Retrieved from [Link]
-
YouTube. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr.... Retrieved from [Link]
-
PubChem. (n.d.). Toluene 2,4-Diisocyanate. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Chloro-2,4,5-trimethylbenzene. Retrieved from [Link]
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Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
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Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
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Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Benzene, 2,4-diisocyanato-1-methyl-, homopolymer. Retrieved from [Link]
-
ResearchGate. (2025). Solvent effect on cis-1,4-specific polymerization of 1,3-butadiene with CoCl2(PRPh2)2–EASC catalytic systems. Retrieved from [Link]
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1-Chloro-2,4-diisocyanato-5-methylbenzene solubility
An In-depth Technical Guide on the Solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene
Introduction
1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated aromatic diisocyanate, is a compound of significant interest in polymer science and materials research. Its bifunctional nature, owing to the two highly reactive isocyanate (-NCO) groups, allows it to serve as a versatile monomer and crosslinking agent in the synthesis of polyurethanes and other polymers. The introduction of a chlorine atom and a methyl group onto the benzene ring modifies the reactivity and physical properties of the parent toluene diisocyanate (TDI), influencing its processing characteristics and the properties of the final polymeric materials.
A critical parameter governing the utility and application of this compound is its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene, including its physicochemical properties, qualitative solubility in common organic solvents, and a detailed experimental protocol for its quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene is essential for any solubility-related investigation.
Table 1: Physicochemical Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene
| Property | Value | Source |
| Synonyms | 4-Chloro-6-methyl-m-phenylene diisocyanate, 4-Chloro-6-methyl-1,3-phenylene diisocyanate, Benzene, 1-chloro-2,4-diisocyanato-5-methyl- | [1][2][3] |
| CAS Number | 15166-26-4 | [1][2][3] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][4] |
| Molecular Weight | 208.60 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Purity | 95% (typical) | [1] |
Synthesis and Purification
The synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene typically involves a multi-step process, starting from the corresponding dinitro compound.
-
Hydrogenation of 1-chloro-2,4-dinitrobenzene: The precursor, 1-chloro-2,4-dinitrobenzene, is selectively hydrogenated to 1-chloro-2,4-diaminobenzene. This reaction is often carried out using a modified Raney nickel catalyst containing molybdenum and cobalt to achieve high yield and purity[5].
-
Phosgenation: The resulting 1-chloro-2,4-diaminobenzene is then reacted with phosgene (COCl₂) or a phosgene equivalent to convert the amino groups into isocyanate groups. This is a standard industrial method for producing isocyanates[6].
Purification of the crude 1-Chloro-2,4-diisocyanato-5-methylbenzene is crucial to remove impurities, particularly those containing hydrolyzable chlorine, which can affect the reactivity and stability of the final product. Common purification techniques for isocyanates include:
-
Distillation: Fractional distillation under reduced pressure is a primary method for purifying isocyanates, separating them from lower and higher boiling point impurities[7].
-
Heat Treatment: Heating the crude isocyanate with specific treating agents can convert coloring impurities into non-volatile tar, which can then be separated by distillation[8].
-
Reduction of Hydrolyzable Chlorine: Specialized distillation techniques can be employed to reduce the content of hydrolyzable chlorine compounds, which are often in equilibrium with HCl[9].
Understanding the Solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene
The solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene is governed by its molecular structure, which features both polar and non-polar characteristics. The aromatic ring, methyl group, and chlorine atom contribute to its non-polar character, while the two highly polar isocyanate groups introduce significant polarity.
Qualitative Solubility Profile
Table 2: Predicted Qualitative Solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Aprotic Polar Solvents | ||
| Acetone | Soluble | Similar polarity to the isocyanate groups. |
| Acetonitrile | Soluble | Polar aprotic nature facilitates dissolution. |
| Ethyl Acetate | Soluble | Good solvent for many isocyanates. |
| Tetrahydrofuran (THF) | Soluble | Ethereal oxygen can interact with the solute. |
| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, likely to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, likely to be a good solvent. |
| Aprotic Non-Polar/Weakly Polar Solvents | ||
| Toluene | Soluble | "Like dissolves like" principle due to the aromatic ring. |
| Benzene | Soluble | Similar to toluene. |
| Dichloromethane | Soluble | Chlorinated solvent, may exhibit good compatibility. |
| Chloroform | Soluble | Chlorinated solvent, may exhibit good compatibility. |
| Protic Solvents | ||
| Water | Reactive | Isocyanate groups react with water to form ureas and release CO₂. |
| Alcohols (e.g., Ethanol, Methanol) | Reactive | Isocyanate groups react with alcohols to form urethanes. |
Factors Influencing Solubility
The solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene is influenced by several factors, which are crucial to consider during experimental design and application.
Caption: Factors influencing the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Experimental Protocol for Quantitative Solubility Determination
Due to the high reactivity of the isocyanate groups, particularly with moisture, determining the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene requires a carefully designed experimental protocol that minimizes degradation of the analyte. The following protocol combines the principles of the isothermal saturation method with a robust analytical quantification technique (HPLC or GC) following derivatization.
Workflow for Solubility Determination
The overall workflow for determining the solubility of 1-Chloro-2,4-diisocyanato-5-methylbenzene is depicted below.
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Navigating the Chemical Landscape of 1-Chloro-2,4-diisocyanato-5-methylbenzene: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of organic synthesis and materials science, precision in chemical nomenclature is paramount. The compound 1-Chloro-2,4-diisocyanato-5-methylbenzene stands as a versatile yet complex reagent. This guide, intended for the discerning researcher and development professional, moves beyond a superficial overview to provide a comprehensive technical exploration of this molecule. We will dissect its identity through its various synonyms, delve into its fundamental physicochemical properties, and illuminate its synthetic pathways and reactive nature. By grounding this information in established scientific literature and safety protocols, this document aims to be an authoritative resource for the safe and effective utilization of this important chemical intermediate.
Part 1: Establishing Chemical Identity - A Compendium of Synonyms
The unambiguous identification of a chemical compound is the cornerstone of successful research. 1-Chloro-2,4-diisocyanato-5-methylbenzene is known by a variety of names in literature and commerce, a reflection of its structural features and historical context. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.
The primary IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-chloro-2,4-diisocyanato-5-methylbenzene .[1] However, several other systematic and common names are frequently encountered. These include:
-
Benzene, 1-chloro-2,4-diisocyanato-5-methyl- [1]
-
4-Chloro-6-methyl-m-phenylene diisocyanate [1]
-
4-Chloro-6-methyl-1,3-phenylene diisocyanate [1]
-
5-Chloro-2,4-diisocyanato-1-methylbenzene [2]
-
4-chloro-6-methylbenzene-1,3-diisocyanate [1]
The CAS (Chemical Abstracts Service) Registry Number, a unique identifier for every chemical substance, is 15166-26-4 .[1][2]
It is also important to recognize that this compound is a chlorinated derivative of Toluene diisocyanate (TDI), a widely used industrial chemical.[3][4] This relationship is reflected in some of its naming conventions. The unchlorinated parent compound, toluene-2,4-diisocyanate, has the CAS number 584-84-9.[3][5][6]
The proliferation of synonyms underscores the necessity for researchers to utilize multiple identifiers, particularly the CAS number, to ensure they are referencing the correct molecule in their work.
Part 2: Physicochemical Characteristics and Structural Elucidation
A quantitative understanding of a compound's physical and chemical properties is fundamental to its application in experimental design and process development.
Table 1: Physicochemical Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | [1] |
| Molecular Weight | 208.601 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI | InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 | [1] |
| InChIKey | AULVDVFFHZBVDO-UHFFFAOYSA-N | [1] |
The isocyanate (-NCO) groups are highly reactive moieties, making this compound a valuable precursor in polymerization reactions, particularly in the synthesis of polyurethanes. The presence of the chlorine atom and the methyl group on the benzene ring modifies the reactivity of the isocyanate groups and influences the properties of the resulting polymers.
Part 3: Synthesis and Reaction Chemistry
The synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene is a multi-step process that requires careful control of reaction conditions. A general, illustrative pathway is outlined below. It is imperative to consult detailed, peer-reviewed synthetic procedures before undertaking any laboratory work.
A plausible synthetic route begins with the nitration of a suitable chlorinated toluene derivative, followed by reduction of the nitro groups to amines, and finally phosgenation to yield the diisocyanate.
A related synthesis for the unchlorinated toluene-2,4-diisocyanate (TDI) involves three main steps: the nitration of toluene to dinitrotoluene, the reduction of dinitrotoluene to 2,4-diaminotoluene (TDA), and the subsequent phosgenation of TDA to produce TDI.[3][7] A similar strategy would be employed for the chlorinated analogue, starting with the appropriately chlorinated toluene. The synthesis of the precursor 1-chloro-2,4-diaminobenzene can be achieved through the hydrogenation of 1-chloro-2,4-dinitrobenzene.[8]
The core reactivity of 1-chloro-2,4-diisocyanato-5-methylbenzene is dominated by the electrophilic nature of the isocyanate groups. These groups readily react with nucleophiles such as alcohols, amines, and water. The reaction with diols or polyols is the basis for the formation of polyurethanes.
Figure 1: A generalized schematic of the synthesis of 1-chloro-2,4-diisocyanato-5-methylbenzene and its primary reaction to form polyurethanes.
Part 4: Applications in Research and Development
The unique combination of a chlorinated aromatic ring and two isocyanate groups makes 1-chloro-2,4-diisocyanato-5-methylbenzene a molecule of interest in several areas of research and development.
-
Polymer Chemistry: The primary application of diisocyanates is in the production of polyurethane foams, elastomers, and coatings.[4] The chlorine atom in the structure can impart flame retardant properties to the resulting polymer, a desirable characteristic in many applications. Researchers may explore the use of this monomer to create specialty polyurethanes with enhanced thermal stability, chemical resistance, or modified mechanical properties.
-
Cross-linking Agent: The difunctional nature of this molecule allows it to act as a cross-linking agent for various polymers, enhancing their strength and durability.[9]
-
Organic Synthesis Intermediate: The high reactivity of the isocyanate groups makes this compound a useful intermediate for the synthesis of a variety of other organic molecules, including pharmaceuticals and agrochemicals. Chlorine-containing molecules are prevalent in many FDA-approved drugs.[10]
While direct applications in drug development are not prominently documented in the initial search, the isocyanate functionality is a key reactive group used in the synthesis of various pharmaceutical compounds. The chlorinated toluene backbone could serve as a scaffold for building more complex molecules with potential biological activity.
Part 5: Safety, Handling, and Experimental Protocols
Senior Application Scientist's Note: The handling of isocyanates requires the utmost attention to safety due to their potential health hazards. The following information is a summary and should be supplemented with a thorough review of the material's Safety Data Sheet (SDS) and institutional safety protocols.
Hazard Profile
Isocyanates are known respiratory and skin sensitizers.[11][12] Inhalation of vapors or aerosols can lead to respiratory irritation and sensitization, with symptoms that may be delayed.[11] Direct contact can cause skin and eye irritation.[9][11] It is also suspected of causing cancer.[12]
Emergency Response:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9][12]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Handling and Storage
-
Ventilation: All work with 1-chloro-2,4-diisocyanato-5-methylbenzene should be conducted in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] In situations where exposure limits may be exceeded, respiratory protection is necessary.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Isocyanates are sensitive to moisture and can react to form inert polyureas and carbon dioxide, which can lead to pressure buildup in a sealed container.[9]
Experimental Protocol: General Procedure for Reaction with an Alcohol
This protocol provides a generalized, self-validating framework for reacting 1-chloro-2,4-diisocyanato-5-methylbenzene with an alcohol. This is an illustrative example and must be adapted and optimized for specific substrates and desired outcomes.
Objective: To synthesize a urethane by reacting 1-chloro-2,4-diisocyanato-5-methylbenzene with a primary alcohol.
Materials:
-
1-Chloro-2,4-diisocyanato-5-methylbenzene
-
Anhydrous primary alcohol (e.g., ethanol)
-
Anhydrous, aprotic solvent (e.g., toluene, THF)[14]
-
Inert gas (e.g., nitrogen or argon)
-
Reaction flask with a magnetic stirrer, condenser, and addition funnel
-
Heating mantle or oil bath
-
Appropriate work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
System Preparation: Assemble the reaction apparatus and dry it thoroughly under vacuum or with a heat gun. Once cool, place the system under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve a known quantity of 1-chloro-2,4-diisocyanato-5-methylbenzene in the anhydrous solvent.
-
Nucleophile Addition: In the addition funnel, prepare a solution of the primary alcohol in the anhydrous solvent. Add the alcohol solution dropwise to the stirred solution of the diisocyanate at a controlled temperature (e.g., room temperature or cooled in an ice bath to manage exothermicity).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Work-up: Once the reaction is complete, quench any unreacted isocyanate by the slow addition of a small amount of methanol. Partition the reaction mixture between an organic solvent and water. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate technique, such as column chromatography or recrystallization, to obtain the desired urethane.
-
Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and IR spectroscopy to confirm its identity and purity.
Figure 2: A flowchart illustrating the key steps in a generalized experimental protocol for the reaction of 1-chloro-2,4-diisocyanato-5-methylbenzene with an alcohol.
Conclusion
1-Chloro-2,4-diisocyanato-5-methylbenzene is a chemical compound with a nuanced identity, characterized by a variety of synonyms. Its utility as a monomer for specialty polyurethanes and as a reactive intermediate in organic synthesis is significant. However, its potential hazards necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide has provided a foundational, technically-grounded overview to aid researchers and professionals in its safe and effective handling and application. As with any reactive chemical, further investigation into the primary literature is strongly encouraged before its use in any experimental setting.
References
-
SAFETY DATA SHEET - Covestro Solution Center. (n.d.). Retrieved from [Link]
-
1-Chloro-2,4,5-trimethylbenzene | C9H11Cl | CID 246685 - PubChem. (n.d.). Retrieved from [Link]
-
Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem. (n.d.). Retrieved from [Link]
-
Toluene diisocyanate - Wikipedia. (n.d.). Retrieved from [Link]
-
Toluene Diisocyanates (2,4 and 2, 6) - OEHHA. (n.d.). Retrieved from [Link]
-
Chemical Properties of 1-Chloro-2,5-diisopropyl-4-methylbenzene (CAS 98184-18-0). (n.d.). Retrieved from [Link]
-
CID 121472961 | C30H20N4O4 - PubChem. (n.d.). Retrieved from [Link]
-
1-CHLORO-4-METHYLBENZENE | CAS 106-43-4 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
-
1-Chloro-2-methylbenzene | CAS 95-49-8 - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
5-Chloro-2,4-diisocyanato-1-methylbenzene - NIST WebBook. (n.d.). Retrieved from [Link]
-
1-Chloro-4-isocyanato-2-methylbenzene - ChemBK. (2024, April 10). Retrieved from [Link]
- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents. (n.d.).
-
1-Chloro-3,5-diethylbenzene | C10H13Cl | CID 20543430 - PubChem. (n.d.). Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved from [Link]
-
1-chloro-5-methyl-2,4-dinitrobenzene - 51676-74-5, C7H5ClN2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
Toluene - Wikipedia. (n.d.). Retrieved from [Link]
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Spectroscopic Elucidation of 1-Chloro-2,4-diisocyanato-5-methylbenzene: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions Division, Google AI Laboratories
Introduction
1-Chloro-2,4-diisocyanato-5-methylbenzene is a substituted aromatic compound with the molecular formula C₉H₅ClN₂O₂ and a molecular weight of approximately 208.60 g/mol .[1] Its structure, featuring two highly reactive isocyanate groups, a chlorine atom, and a methyl group on a benzene ring, makes it a valuable monomer in polymer chemistry. The precise arrangement of these substituents dictates the material properties of the resulting polymers. Therefore, unambiguous structural confirmation is a critical aspect of its use in research and industrial applications. This guide details the expected spectroscopic signatures that serve as a molecular fingerprint for this compound.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the distinct chemical environments created by the substituents on the benzene ring. The following diagram illustrates the molecular structure and numbering of the atoms, which will be referenced throughout this guide.
Figure 1: Molecular Structure of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The isocyanate (-N=C=O) groups, in particular, have a very strong and characteristic absorption band.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid 1-Chloro-2,4-diisocyanato-5-methylbenzene is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2270-2250 | Very Strong, Sharp | Asymmetric stretch of -N=C=O | This is the most characteristic peak for isocyanates, appearing in a relatively uncongested region of the spectrum. |
| 3100-3000 | Medium to Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[3][4] |
| 2960-2850 | Medium to Weak | Aliphatic C-H stretch | Arising from the methyl (CH₃) group.[3][4] |
| 1600-1450 | Medium, Multiple Bands | Aromatic C=C ring stretch | These absorptions are characteristic of the benzene ring itself.[3][4] |
| 1400-1350 | Medium | C-H bend of the methyl group | Confirms the presence of the CH₃ group. |
| 1100-1000 | Medium to Strong | C-Cl stretch | The position can vary depending on the substitution pattern of the aromatic ring. |
| ~850 | Strong | Out-of-plane C-H bend | The specific wavenumber is indicative of the substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to elucidate the structure.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | Aromatic H at C-3 | This proton is deshielded by the adjacent chlorine and isocyanate groups. |
| ~7.2 | Singlet | 1H | Aromatic H at C-6 | This proton is primarily influenced by the adjacent methyl and isocyanate groups. |
| ~2.4 | Singlet | 3H | CH₃ at C-5 | The chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 | Aromatic C-Cl (C-1) | The carbon attached to the electronegative chlorine atom is deshielded. |
| ~135 | Aromatic C-NCO (C-2) | Carbon attached to the isocyanate group. |
| ~133 | Aromatic C-NCO (C-4) | Carbon attached to the second isocyanate group. |
| ~130 | Aromatic C-CH₃ (C-5) | The quaternary carbon attached to the methyl group. |
| ~128 | Aromatic C-H (C-3) | Aromatic methine carbon. |
| ~125 | Aromatic C-H (C-6) | Aromatic methine carbon. |
| ~124 | Carbonyl C of -NCO | The sp-hybridized carbon of the isocyanate group is significantly deshielded. |
| ~20 | CH₃ | The aliphatic carbon of the methyl group.[5] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrum Data
| m/z | Relative Intensity | Assignment | Rationale |
| 208/210 | High | [M]⁺ (Molecular Ion) | The presence of a peak at m/z 208 corresponding to the molecular weight of the compound. The M+2 peak at m/z 210 with roughly one-third the intensity of the M+ peak is characteristic of a molecule containing one chlorine atom. |
| 166/168 | Medium | [M - NCO]⁺ | Loss of one isocyanate group. The isotopic pattern of chlorine is preserved. |
| 124/126 | Medium | [M - 2NCO]⁺ | Loss of both isocyanate groups. The isotopic pattern of chlorine is preserved. |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) | A common fragment for toluene-containing compounds. |
Integrated Spectroscopic Analysis Workflow
The following workflow illustrates the logical process of using multiple spectroscopic techniques for the unambiguous identification of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Figure 2: Workflow for the Spectroscopic Confirmation of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation of 1-Chloro-2,4-diisocyanato-5-methylbenzene. The very strong IR absorption in the 2270-2250 cm⁻¹ range is a definitive indicator of the isocyanate groups. NMR spectroscopy confirms the substitution pattern on the aromatic ring and the presence of the methyl group. Finally, mass spectrometry establishes the correct molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This guide provides a robust predictive framework for the spectroscopic analysis of this important chemical intermediate, enabling researchers and drug development professionals to ensure its identity and purity.
References
-
NIST Chemistry WebBook. 5-Chloro-2,4-diisocyanato-1-methylbenzene. [Link]
-
King Abdullah University of Science and Technology. Methylbenzene IR Spectrum. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methylbenzene (toluene). [Link]
-
Doc Brown's Chemistry. C-13 NMR spectrum of methylbenzene (toluene). [Link]
Sources
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- 2. 5-Chloro-2,4-diisocyanato-1-methylbenzene [webbook.nist.gov]
- 3. Methylbenzene [applets.kcvs.ca]
- 4. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes: Synthesis of Polyurethanes Using 1-Chloro-2,4-diisocyanato-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the laboratory-scale synthesis of polyurethanes using the specialty aromatic diisocyanate, 1-Chloro-2,4-diisocyanato-5-methylbenzene. Polyurethanes are a highly versatile class of polymers, and their properties are intrinsically linked to the structure of their constituent monomers.[1] The introduction of a chlorine atom to the toluene diisocyanate (TDI) backbone is anticipated to significantly modify the reactivity of the isocyanate groups and the final properties of the polymer, such as thermal stability and flame retardancy. This guide covers the mechanistic principles, critical safety protocols, a detailed step-by-step synthesis procedure, and methods for polymer characterization.
Principle and Mechanistic Considerations
The synthesis of polyurethanes proceeds via a polyaddition reaction between a diisocyanate and a polyol.[1][2] The core of this reaction is the nucleophilic attack of the hydroxyl group (-OH) from the polyol on the electrophilic carbon atom of the isocyanate group (-NCO).[3][4][5]
Structural Influence of 1-Chloro-2,4-diisocyanato-5-methylbenzene:
The structure of this specific diisocyanate suggests enhanced reactivity compared to standard Toluene-2,4-diisocyanate (TDI).
-
Electronic Effects: The chlorine atom is a potent electron-withdrawing group. This effect increases the electrophilicity of the carbon atoms in the isocyanate groups, making them more susceptible to nucleophilic attack.[3][4][6] This heightened reactivity is expected to accelerate the reaction rate with polyols.[6][7][8]
-
Reactivity of NCO Groups: In the parent TDI molecule, the isocyanate group at the 4-position is generally more reactive than the one at the 2-position due to steric hindrance from the adjacent methyl group. However, the strong electron-withdrawing effect of the chlorine atom at the 1-position will significantly activate the adjacent isocyanate at the 2-position. This may lead to more complex reactivity patterns that can be exploited for specific polymer architectures.
Critical Safety Precautions
WARNING: Diisocyanates are highly reactive, toxic, and are potent respiratory and skin sensitizers.[1][9][10][11] All procedures must be performed in a certified chemical fume hood with appropriate engineering controls.[1][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or nitrile), a lab coat, and chemical splash goggles.[9][10]
-
Inhalation Hazard: Avoid breathing vapors, mists, or dust.[9][11] Inadequate ventilation requires the use of appropriate respiratory protection.[10]
-
Skin and Eye Contact: Avoid all contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations. Have an isocyanate-specific spill kit available.
-
Material Safety Data Sheet (MSDS): Thoroughly read and understand the MSDS for 1-Chloro-2,4-diisocyanato-5-methylbenzene, the chosen polyol, catalyst, and solvents before beginning any work.[1]
Materials and Equipment
Reagents
| Reagent | Purpose | Recommended Purity / Grade | Supplier Example |
| 1-Chloro-2,4-diisocyanato-5-methylbenzene | Monomer | ≥98% | Indagoo[12] |
| Poly(tetramethylene ether) glycol (PTMEG), Mn=1000 g/mol | Polyol (Soft Segment) | Anhydrous, <0.03% water | Sigma-Aldrich, BASF |
| 1,4-Butanediol (BDO) | Chain Extender (Hard Segment) | Anhydrous, ≥99% | Sigma-Aldrich |
| Dibutyltin dilaurate (DBTDL) | Catalyst | ≥95% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, ≥99.8% | MilliporeSigma |
| Methanol | For quenching and precipitation | ACS Grade | Fisher Scientific |
Note: All reagents, especially the polyol and solvent, must be anhydrous. Moisture will react with the isocyanate to form unstable carbamic acids and ureas, leading to CO2 generation and undesirable side reactions.[13]
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer with a paddle
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Condenser
-
Dropping funnel
-
Thermometer
-
Vacuum oven
Protocol: Two-Step Prepolymer Synthesis
This protocol details a common and controlled method for synthesizing linear thermoplastic polyurethanes. The two-step process allows for better control over the polymer architecture.[1]
Workflow Overview
Caption: Experimental workflow for polyurethane synthesis.
Step-by-Step Procedure
Step 1: Reagent and Glassware Preparation
-
Dry the PTMEG and 1,4-butanediol in a vacuum oven at 80°C for at least 24 hours to remove residual moisture.[1]
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the entire reaction.
Step 2: Prepolymer Formation
-
In the three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the dried PTMEG (e.g., 0.1 mol) and anhydrous DMF (to achieve ~30% w/v solids concentration).
-
Begin stirring and heat the mixture to 60°C to ensure the polyol is molten and homogeneous.
-
Add 1-Chloro-2,4-diisocyanato-5-methylbenzene (e.g., 0.2 mol, for an NCO:OH ratio of 2:1) to the dropping funnel and add it dropwise to the reactor over 30 minutes. An exotherm may be observed.
-
After the addition is complete, add one drop of DBTDL catalyst.
-
Increase the temperature to 70-80°C and allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.
Step 3: Chain Extension
-
In a separate flask, prepare a solution of the dried 1,4-butanediol (e.g., 0.1 mol, to react with the remaining NCO groups) in a small amount of anhydrous DMF.
-
Cool the prepolymer solution to 60°C.
-
Slowly add the BDO solution to the stirring prepolymer solution. A significant increase in viscosity is expected.
-
After the addition is complete, raise the temperature back to 80°C and continue stirring for an additional 3-5 hours to complete the polymerization.
Step 4: Polymer Isolation and Purification
-
Allow the viscous polymer solution to cool to room temperature.
-
Slowly pour the polymer solution into a beaker containing vigorously stirring methanol to precipitate the polyurethane.
-
Collect the polymer by filtration.
-
Wash the polymer crumb or powder several times with a methanol/water mixture (1:1) and then with pure methanol to remove unreacted monomers and residual solvent.
-
Dry the final polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of the Synthesized Polyurethane
Reaction Scheme
Caption: General reaction for polyurethane synthesis.
Analytical Techniques
| Technique | Purpose | Key Observations |
| FTIR Spectroscopy | Confirm reaction completion and urethane linkage formation. | Disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹. Appearance of N-H stretching (~3300 cm⁻¹) and urethane carbonyl (C=O) stretching (~1700-1730 cm⁻¹).[14][15][16][17] |
| Gel Permeation Chromatography (GPC/SEC) | Determine number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | Successful polymerization is indicated by a high molecular weight distribution. PDI values provide insight into the control over the polymerization process. |
| Differential Scanning Calorimetry (DSC) | Measure glass transition temperature (Tg) and melting temperature (Tm). | Provides information on the phase separation between soft (polyol) and hard (diisocyanate/chain extender) segments, which dictates many mechanical properties.[18] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and decomposition profile. | Determines the onset of thermal degradation. The presence of the chlorine atom may enhance thermal stability compared to non-halogenated analogues.[18] |
Expected Polymer Properties & Troubleshooting
-
Enhanced Flame Retardancy: The incorporation of chlorine into the polymer backbone is expected to improve the material's flame retardant properties.
-
Increased Thermal Stability: The rigid, halogenated aromatic structure may increase the glass transition temperature and overall thermal stability of the polymer.[18]
-
Mechanical Properties: The final mechanical properties (e.g., hardness, tensile strength, elongation) will be a function of the NCO:OH ratio, the molecular weight of the polyol, and the degree of phase separation.[19][20]
-
Troubleshooting:
-
Low Molecular Weight: Often caused by moisture in the reagents or system. Ensure rigorous drying protocols are followed.
-
Gel Formation: Can occur if the reaction temperature is too high or if the catalyst concentration is excessive, leading to side reactions like allophanate or biuret formation.[21]
-
Incomplete Reaction (Residual NCO peak in FTIR): May require longer reaction times, higher temperatures, or an adjustment in catalyst concentration.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Laboratory-Scale Polyurethane Synthesis.
- AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis.
- Cimino, S., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- Wicks, D. A., & Wicks, Z. W. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing.
- Courtley Health & Safety. (2023, October 18). Safe Use and Handling of Diisocyanates.
- NIH. (n.d.). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. PMC.
- Open-i. (n.d.). FTIR spectrum of polyurethane samples.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- Spectroscopy Online. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
- American Chemistry Council. (n.d.). Material Safe Handling Guidance.
- SciELO. (n.d.). synthesis of toluene diisocyanate urethane prepolymer using castor oil and evaluation of mechanical properties.
- ACS Publications. (2021, May 19). Introduction to Polyurethane Chemistry. American Chemical Society.
- MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics.
- poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- CymitQuimica. (n.d.). 1-chloro-2,4-diisocyanato-5-methylbenzene.
- AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
- ResearchGate. (n.d.). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.
- ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- ResearchGate. (n.d.). Mechanical properties of polyurethanes.
- ResearchGate. (n.d.). Thermal and mechanical properties of polyurethanes.
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Application of Functionalized Polyurethanes via Reaction of 1-Chloro-2,4-diisocyanato-5-methylbenzene with Diols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis of polyurethanes derived from 1-chloro-2,4-diisocyanato-5-methylbenzene, a functionalized aromatic diisocyanate. The reaction with various diols is explored, covering fundamental principles, reaction mechanisms, catalyst selection, and experimental protocols. This guide is intended for researchers in polymer chemistry, materials science, and drug development who are looking to create novel polyurethanes with tailored properties imparted by the unique substitution pattern of the isocyanate monomer. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the characterization of the resulting polymers.
Introduction and Scientific Context
Polyurethanes (PUs) are a highly versatile class of polymers, integral to countless applications ranging from flexible foams and elastomers to high-performance coatings and biomedical devices.[1][2] Their adaptability stems from the polyaddition reaction between a diisocyanate and a polyol, which forms the characteristic urethane linkage.[3][4] The properties of the final polymer can be precisely tuned by altering the chemical structure of these monomers.[1][3]
This application note focuses on a specific, functionalized diisocyanate: 1-chloro-2,4-diisocyanato-5-methylbenzene . As a derivative of the widely used Toluene Diisocyanate (TDI), it offers a unique platform for creating advanced polyurethanes. The presence of a chlorine atom and a methyl group on the aromatic ring influences the reactivity of the isocyanate groups and provides sites for further chemical modification, opening avenues for novel materials in fields like drug delivery, specialty adhesives, and flame-retardant polymers.
Understanding the nuances of this reaction is critical for achieving desired material outcomes, such as controlled molecular weight, specific thermal properties, and desired mechanical performance.[2][5]
Core Principles and Reaction Mechanism
The synthesis of polyurethanes is a polyaddition reaction where a hydroxyl group (-OH) from a diol acts as a nucleophile, attacking the electrophilic carbon atom of an isocyanate group (-N=C=O).[6] This process forms a stable urethane linkage (-NH-COO-). When difunctional monomers (a diol and a diisocyanate) are used, this reaction propagates to form long polymer chains.[7]
Caption: General experimental workflow for polyurethane synthesis.
Protocol 1: Synthesis of a Linear Polyurethane
Objective: To synthesize a linear polyurethane from 1-chloro-2,4-diisocyanato-5-methylbenzene and 1,4-butanediol.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Chloro-2,4-diisocyanato-5-methylbenzene | 15166-26-4 | 208.60 | 10.0 | 2.086 g |
| 1,4-Butanediol (anhydrous) | 110-63-4 | 90.12 | 10.0 | 0.901 g |
| Dibutyltin Dilaurate (DBTDL) | 77-58-7 | 631.56 | ~0.01 | ~1-2 drops |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | - | - | 50 mL |
| Methanol (for precipitation) | 67-56-1 | - | - | ~250 mL |
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a condenser, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reactant Loading: In the flask, dissolve 1,4-butanediol (0.901 g) in 20 mL of anhydrous THF.
-
Catalyst Addition: Add 1-2 drops of DBTDL to the diol solution and stir for 5 minutes.
-
Isocyanate Addition: Dissolve 1-chloro-2,4-diisocyanato-5-methylbenzene (2.086 g) in 30 mL of anhydrous THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred diol solution over 30 minutes at room temperature.
-
Polymerization: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via FTIR. The reaction is considered complete upon the disappearance of the characteristic sharp isocyanate peak at ~2270 cm⁻¹.
-
Isolation: Once complete, cool the viscous solution to room temperature. Slowly pour the solution into a beaker containing 250 mL of vigorously stirred methanol to precipitate the polyurethane.
-
Purification & Drying: Collect the white polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol (2 x 50 mL) and dry it in a vacuum oven at 50°C to a constant weight.
Protocol 2: Synthesis of an Isocyanate-Terminated Prepolymer
Objective: To synthesize a prepolymer from an excess of 1-chloro-2,4-diisocyanato-5-methylbenzene and poly(ethylene glycol).
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Chloro-2,4-diisocyanato-5-methylbenzene | 15166-26-4 | 208.60 | 20.0 | 4.172 g |
| Poly(ethylene glycol) (PEG) | 25322-68-3 | ~1000 | 10.0 | 10.0 g |
| Dibutyltin Dilaurate (DBTDL) | 77-58-7 | 631.56 | ~0.01 | ~1-2 drops |
| Methyl Ethyl Ketone (MEK, anhydrous) | 78-93-3 | - | - | 75 mL |
Procedure:
-
Preparation: Ensure PEG is anhydrous by heating it under vacuum at 80-90°C for several hours prior to use. Use oven-dried glassware as described in Protocol 1.
-
Reaction Setup: Use the same inert atmosphere setup as in Protocol 1.
-
Reactant Loading: In the flask, dissolve the dried PEG (10.0 g) in 40 mL of anhydrous MEK.
-
Isocyanate Addition: Dissolve 1-chloro-2,4-diisocyanato-5-methylbenzene (4.172 g) in 35 mL of anhydrous MEK and add it to the dropping funnel.
-
Catalyst Addition: Add 1-2 drops of DBTDL to the isocyanate solution in the dropping funnel.
-
Prepolymer Formation: Add the isocyanate/catalyst solution dropwise to the stirred PEG solution over 30-45 minutes at room temperature.
-
Reaction: After addition, heat the mixture to 70°C for 2-3 hours.
-
Monitoring: The reaction should be monitored via FTIR. A significant decrease in the hydroxyl peak (~3400 cm⁻¹) and the presence of a persistent isocyanate peak (~2270 cm⁻¹) indicates the formation of the NCO-terminated prepolymer.
-
Storage: Cool the prepolymer solution to room temperature. Store it under a dry nitrogen atmosphere in a sealed container to prevent moisture-induced curing. This prepolymer is now ready for subsequent chain-extension or cross-linking reactions.
Polymer Characterization
A multi-faceted approach is required to fully characterize the synthesized polyurethanes.
| Technique | Information Obtained | Expected Results / Key Features to Observe |
| FTIR Spectroscopy | Confirmation of polymerization, presence of functional groups. | Disappearance of the strong -NCO stretch (~2270 cm⁻¹). Appearance of N-H stretch (~3300 cm⁻¹) and urethane C=O stretch (~1730-1700 cm⁻¹). |
| NMR Spectroscopy | Detailed structural information. | ¹H and ¹³C NMR can confirm the structure of the repeat unit and verify the successful formation of urethane linkages. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides quantitative data on the success of the polymerization in achieving the desired chain length. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., Glass Transition Temp., Tg). | Determines the Tg of the soft and hard segments, providing insight into phase separation and material flexibility. [1] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Measures the temperature at which the polymer begins to degrade, indicating its operational temperature range. |
Troubleshooting and Field-Proven Insights
Caption: Troubleshooting guide for common issues in polyurethane synthesis.
-
Insight 1: The "Moisture" Enemy: Even trace amounts of water can terminate chain growth and cause foaming (due to CO₂ generation). Always use freshly dried, anhydrous solvents and dry reactants thoroughly. Purging the reaction vessel with dry nitrogen for an extended period before adding reagents is a critical, often overlooked, step.
-
Insight 2: Catalyst Nuances: While DBTDL is highly effective, it can also catalyze polymer degradation at high temperatures. [8][9]For applications requiring high thermal stability or for biomedical uses, consider less toxic, modern catalysts like bismuth neodecanoate. [9]* Insight 3: Order of Addition: In many protocols, adding the catalyst to the diol solution before adding the isocyanate is preferred. This pre-activates the hydroxyl groups and can lead to a more controlled reaction initiation when the isocyanate is introduced.
References
-
Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. Taylor & Francis Online. Available at: [Link]
-
What's the condensation condition between diisocyanate and diol to make high molecular weigh linear polymer?. ResearchGate. Available at: [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner. Available at: [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. MDPI. Available at: [Link]
-
SAFETY DATA SHEET. Covestro Solution Center. Available at: [Link]
-
Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. MDPI. Available at: [Link]
-
Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior. RSC Advances (RSC Publishing). Available at: [Link]
- Tin catalysts for the reactions of organic polyisocyanates and polyesters. Google Patents.
-
Reactivity and Functionalization of 2,6-TDI (Isocyanate) with PEG and PPG Polymers on MALDI. ResearchGate. Available at: [Link]
-
Mass Spectrometry of Polyurethanes. PubMed Central. Available at: [Link]
-
Effect of polyols and diisocyanates on thermo-mechanical and morphological properties of polyurethanes. ResearchGate. Available at: [Link]
-
Suppose that you start with a diisocyanate and a diol. Show how their reaction can lead to a polymer called a polyurethane. Filo. Available at: [Link]
-
A brief overview of properties and reactions of diisocyanates. Semantic Scholar. Available at: [Link]
-
Introduction to Polyurethane Chemistry. ACS Publications. Available at: [Link]
-
Polyurethane -Synthesis, properties and application. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppose that you start with a diisocyanate and a diol. Show how their rea.. [askfilo.com]
- 8. wernerblank.com [wernerblank.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for 1-Chloro-2,4-diisocyanato-5-methylbenzene
Introduction and Scientific Context
1-Chloro-2,4-diisocyanato-5-methylbenzene is an aromatic diisocyanate, a derivative of the more commonly known Toluene Diisocyanate (TDI). Its chemical structure features a toluene backbone with two highly reactive isocyanate (-NCO) functional groups and a chlorine substituent. The electrophilic carbon atom in the isocyanate group is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the cornerstone of its utility in polymer chemistry, primarily in the synthesis of polyurethanes.[1][2]
The presence of the chlorine atom and the specific isomeric arrangement of the isocyanate groups (positions 2 and 4) influence the reactivity and the properties of the resulting polymers. Aromatic isocyanates like this compound are generally more reactive than their aliphatic counterparts and are used to create rigid, durable polymer segments.[1] These application notes provide a comprehensive guide to the safe handling, experimental use, and characterization of polymers derived from this versatile but hazardous monomer.
Table 1: Physicochemical Properties of 1-Chloro-2,4-diisocyanato-5-methylbenzene
| Property | Value | Source |
| Synonyms | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | [3] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3][4] |
| Molecular Weight | 208.60 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 61-65 °C | [4] |
| Reactivity | Highly reactive with nucleophiles (alcohols, amines, water) | [1] |
Mandatory Safety and Handling Protocols
Isocyanates are potent respiratory and dermal sensitizers and require stringent safety protocols.[5][6] Repeated exposure, even at low concentrations, can lead to occupational asthma, dermatitis, and other severe health effects.[5][7] Odor should never be used as an indicator of exposure, as the threshold for smell is often higher than safe exposure limits.[6][7]
2.1 Personal Protective Equipment (PPE) A comprehensive PPE strategy is non-negotiable when handling this compound.
-
Respiratory Protection: For handling the solid or solutions in a well-ventilated fume hood, an air-purifying respirator with organic vapor cartridges may be sufficient. For any operation that can generate aerosols or vapors, such as spraying or heating, a supplied-air respirator (e.g., a positive-pressure, full-face respirator) is mandatory.[8][9]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or butyl rubber gloves provide better protection than latex, which is not recommended.[7][8] Gloves should be inspected before use and changed frequently, as chemicals can eventually break through the material.[7]
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be used in conjunction with goggles when there is a risk of splashing.[7][10]
-
Skin Protection: Wear a lab coat or chemical-resistant coveralls.[6][7] Ensure all exposed skin is covered.
2.2 Engineering Controls
-
Ventilation: All handling of 1-Chloro-2,4-diisocyanato-5-methylbenzene must be performed within a certified chemical fume hood or a local exhaust ventilation (LEV) system.[5][11] This is the primary method for controlling exposure.
-
Emergency Equipment: An eyewash station and an emergency shower must be immediately accessible in the work area.[10]
2.3 Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[10] Do not use solvents to clean the skin.[10]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention from an eye specialist.[10]
-
Spills: Evacuate the area. Use an appropriate isocyanate spill neutralization kit or a prepared solution (e.g., 5% ammonia, 2% detergent, 93% water) to decontaminate the spill area. Allow for at least 30 minutes of reaction time before cleaning up.
Application Protocol: Synthesis of a Segmented Polyurethane Elastomer
This protocol details the synthesis of a polyurethane elastomer via a two-step prepolymer method. This method allows for precise control over the polymer architecture, which consists of alternating "hard" segments derived from the diisocyanate and a chain extender, and "soft" segments from a long-chain polyol. This segmented structure is what imparts the material with its characteristic elastomeric properties.[12][13]
3.1 Materials and Equipment
-
Reactants:
-
1-Chloro-2,4-diisocyanato-5-methylbenzene (Diisocyanate)
-
Polytetrahydrofuran (PTHF), MW 2000 g/mol (Polyol)
-
1,4-Butanediol (BDO) (Chain Extender)
-
Dibutyltin dilaurate (DBTDL) (Catalyst)
-
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical overhead stirrer with a gas-tight bearing
-
Heating mantle with a temperature controller and thermocouple
-
Dropping funnel
-
Condenser with a nitrogen/vacuum inlet
-
Glass casting mold (e.g., a petri dish)
-
Vacuum oven
-
3.2 Experimental Workflow
Sources
- 1. aidic.it [aidic.it]
- 2. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 3. 1-chloro-2,4-diisocyanato-5-methylbenzene | CymitQuimica [cymitquimica.com]
- 4. 1-Chloro-2,4-diisocyanato-5-methylbenzene,15166-26-4-Amadis Chemical [amadischem.com]
- 5. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]
- 6. isopa.org [isopa.org]
- 7. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. actsafe.ca [actsafe.ca]
- 10. courtley.com [courtley.com]
- 11. diisocyanates.org [diisocyanates.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Storage of 1-Chloro-2,4-diisocyanato-5-methylbenzene
Abstract
This document provides a comprehensive guide for the safe handling and storage of 1-Chloro-2,4-diisocyanato-5-methylbenzene in a laboratory setting. As a member of the isocyanate family, this compound is highly reactive and poses significant health risks if not managed properly. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to ensure a thorough understanding and a self-validating system of laboratory practice. The guidance herein is synthesized from established safety data for closely related isocyanates, such as Toluene Diisocyanate (TDI), and general best practices for this chemical class.
Introduction to 1-Chloro-2,4-diisocyanato-5-methylbenzene: Hazards and Reactivity
1-Chloro-2,4-diisocyanato-5-methylbenzene is an aromatic isocyanate. The isocyanate functional groups (–N=C=O) are highly electrophilic and will readily react with nucleophiles. This high reactivity is the basis for their utility in polymer chemistry, particularly in the synthesis of polyurethanes, but it is also the source of their hazardous properties.
Key Hazards:
-
Respiratory and Skin Sensitization: Isocyanates are potent sensitizers.[1][2][3] Initial exposure may not cause a reaction, but subsequent exposures, even at very low concentrations, can trigger a severe allergic reaction, including occupational asthma.[4]
-
Acute Toxicity: The compound is expected to be highly toxic if inhaled, causing irritation to the respiratory tract, and may be fatal.[2][5][6] It is also a skin and eye irritant.[2][5]
-
Lachrymator: It can cause severe irritation and tearing upon eye contact.[5]
-
Suspected Carcinogen: Toluene diisocyanate (TDI), a closely related compound, is suspected of causing cancer.[2][6]
Reactivity Profile: The primary reactivity concern in a laboratory setting is the vigorous, exothermic reaction with compounds containing active hydrogen atoms.
-
Reaction with Water: This is a particularly critical reaction to control. It produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[7][8] In a sealed container, the generation of CO2 can lead to a dangerous buildup of pressure and potential container rupture.[8]
-
Reaction with Alcohols and Amines: These reactions are typically rapid and exothermic, forming urethanes and ureas, respectively.
Diagram 1: Reaction of 1-Chloro-2,4-diisocyanato-5-methylbenzene with Water
Caption: Reaction with water produces CO2 gas, a major hazard in sealed containers.
Storage Protocols
Proper storage is the first line of defense against accidental exposure and degradation of the material.
| Parameter | Specification | Rationale |
| Container | Original, tightly sealed container. If transferred, use a dry, clean container compatible with isocyanates (e.g., stainless steel, amber glass with a lined cap). | To prevent contamination and reaction with atmospheric moisture.[1][5][6] |
| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen or argon).[1][6] | To displace atmospheric moisture and oxygen, preserving the compound's integrity and preventing hazardous reactions. |
| Temperature | Store in a cool, dry, well-ventilated area.[5] Recommended storage temperature is typically between 20°C and 30°C (68°F and 86°F).[8] Avoid freezing. | Prevents both degradation from heat and potential freezing, which can affect product quality.[9] |
| Location | Store in a dedicated, locked cabinet for highly toxic and reactive chemicals.[6][10] The storage area should be separate from incompatible materials. | Ensures security and prevents accidental contact with incompatible substances. |
| Incompatible Materials | Water, alcohols, amines, strong bases, acids, and oxidizing agents.[10] | To prevent violent, exothermic reactions and the release of toxic gases. |
Laboratory Handling Protocols
A systematic approach to handling this compound is critical to minimize exposure risk.
Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes, lab coat) is mandatory. The following specialized PPE must be worn at all times when handling the compound.
-
Eye Protection: Chemical splash goggles and a full-face shield.[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, laminate film). Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.[11] Always inspect gloves before use.[5]
-
Respiratory Protection: Due to the high inhalation toxicity and sensitization potential, work must be conducted in a certified chemical fume hood.[11] For any procedure with the potential for generating aerosols or vapors, or in case of a spill, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[1][12] The odor of isocyanates does not provide an adequate warning of hazardous concentrations.[1][12]
-
Body Protection: A chemically resistant apron or disposable suit should be worn over a lab coat to protect against splashes.
Experimental Workflow
Diagram 2: Safe Handling Workflow
Caption: A systematic workflow from preparation to disposal minimizes exposure risk.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as described in section 3.1.
-
Ensure all glassware and equipment are scrupulously dry. Oven-drying and cooling under a stream of dry nitrogen is recommended.
-
Prepare a decontamination solution. A common formulation is a mixture of 10% isopropyl alcohol and 1% ammonia in water.[11] This solution will neutralize unreacted isocyanate.
-
-
Handling and Dispensing:
-
Conduct all manipulations within the fume hood.[6]
-
Before opening, allow the container to come to room temperature to prevent condensation of atmospheric moisture inside.
-
Carefully uncap the container, being mindful of any potential pressure differential.
-
Use clean, dry syringes or cannulas for liquid transfers. For solids, use clean, dry spatulas.
-
Immediately after dispensing the required amount, tightly reseal the container, preferably under a blanket of inert gas.
-
-
Post-Handling and Cleanup:
-
Thoroughly decontaminate any surfaces, glassware, or equipment that may have come into contact with the isocyanate using the prepared decontamination solution. Allow a contact time of at least 10-15 minutes.
-
Dispose of all contaminated waste, including disposable PPE, in a designated, sealed hazardous waste container. Do not mix with other waste streams.
-
After removing PPE, wash hands and forearms thoroughly with soap and water.[5]
-
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][10] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Slowly add decontamination solution to the absorbed material, working from the outside in. Allow to stand for 15-30 minutes. Collect the neutralized material into a designated hazardous waste container.
Waste Disposal
All waste containing 1-Chloro-2,4-diisocyanato-5-methylbenzene, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Decontamination: Before disposal, excess or unreacted material should be slowly added to a stirred container of decontamination solution. Be aware that this reaction may generate gas, so do not seal the container.
-
Disposal: Dispose of the neutralized waste and all contaminated materials through a licensed disposal company, following all local, state, and federal regulations.[5]
References
-
Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. [Link]
-
Shell. (n.d.). Toluene di-isocyanate (TDI) [CARADATE 80] Product Stewardship Summary. [Link]
-
Scribd. (n.d.). Toluene Diisocyanate: Handling Guide. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Toluene Diisocyanate. [Link]
-
Hanwha Solutions. (n.d.). SAFETY DATA SHEET - KONNATE T-100. [Link]
-
RPS Group. (n.d.). The importance of workplace health & safety practices: monitoring exposure to isocyanates. [Link]
-
California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. [Link]
-
N.C. Department of Labor. (n.d.). A Guide to Occupational Exposure to Isocyanates. [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET - DESMODUR T 100. [Link]
Sources
- 1. Toluene Diisocyanate Methylenediphenyl Diisocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. The importance of workplace health & safety practices | RPS [rpsgroup.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shell.com [shell.com]
- 9. scribd.com [scribd.com]
- 10. fishersci.com [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. americanchemistry.com [americanchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene (Cl-TDI). This guide is designed for researchers and professionals to navigate the complexities of this multi-step synthesis. Achieving high yield and purity requires a nuanced understanding of the reaction mechanisms and precise control over experimental parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Synthesis Overview: The Three-Pillar Approach
The industrial synthesis of chlorinated toluene diisocyanate derivatives is a sequential process built on three critical transformations. Each stage presents unique challenges where yield can be compromised. Understanding the complete pathway is the first step in effective troubleshooting.
The synthesis begins with 3-chlorotoluene and proceeds through nitration, hydrogenation, and finally, phosgenation to yield the target molecule.
Caption: Overall workflow for 1-Chloro-2,4-diisocyanato-5-methylbenzene synthesis.
Troubleshooting Guide: Common Yield-Loss Scenarios
This section addresses specific problems you may encounter during your synthesis. The solutions provided are based on causal analysis of the underlying chemical reactions.
General Issues
Q: My overall yield is significantly lower than expected, and I'm not sure which step is the problem. Where do I begin?
A: A low overall yield is typically due to cumulative losses or a critical failure in one step. The best approach is a systematic, stage-gate analysis:
-
Isolate and Verify Intermediates: Do not proceed to the next step without confirming the yield and purity of your current intermediate. Use techniques like NMR, GC-MS, and melting point analysis. A low-purity intermediate will invariably lead to a poor yield in the subsequent step due to side reactions.
-
Focus on the Most Probable Failure Points: The hydrogenation and phosgenation steps are the most common sources of significant yield loss. Hydrogenation is prone to dehalogenation, while phosgenation is highly susceptible to side reactions that form ureas and other oligomers.
-
Review Your Reagent and Solvent Quality: All reagents, and particularly solvents, must be anhydrous, especially for the phosgenation step. Water reacts readily with phosgene and the final isocyanate product, leading to significant impurity formation and yield loss.[1]
Pillar 1: Nitration Troubleshooting
Q: The yield of the desired 1-chloro-2,4-dinitro-5-methylbenzene isomer is low. How can I improve regioselectivity?
A: The directing effects of the methyl group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing) on the toluene ring are competing. To favor nitration at the C2 and C4 positions relative to the methyl group, precise temperature control is paramount.
-
Causality: Nitration is an exothermic reaction. Insufficient cooling can lead to a runaway reaction, reducing selectivity and promoting the formation of unwanted isomers and oxidized byproducts.
-
Solution: Maintain a strict reaction temperature, typically between 25-40°C, during the addition of the nitrating mixture (sulfuric and nitric acid). Use an ice bath and add the acid mixture slowly and dropwise to the cooled solution of 3-chlorotoluene. Optimization of this temperature is often necessary to achieve the desired isomer ratio.[2]
Pillar 2: Hydrogenation Troubleshooting
Q: I'm observing a significant amount of dehalogenation (loss of the chlorine atom) during the reduction of the dinitro intermediate. How can I prevent this?
A: Dehalogenation is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics. The choice of catalyst is the most critical factor in preventing this.
-
Causality: Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are highly active and can readily cleave the C-Cl bond under hydrogenation conditions.
-
Solution: Switch to a catalyst with lower dehalogenation activity. Raney Nickel is a good alternative.[2] For superior results, use a modified Raney Nickel catalyst. Research has shown that Raney Nickel modified with small amounts of molybdenum (0.1-4%) and optionally cobalt (0-20%) provides excellent yields and purity for the hydrogenation of 1-chloro-2,4-dinitrobenzene to 1-chloro-2,4-diaminobenzene with minimal dechlorination.[3]
| Catalyst Type | Dehalogenation Risk | Recommended Use |
| Palladium on Carbon (Pd/C) | High | Not recommended for this substrate. |
| Standard Raney Nickel | Moderate | A viable, cost-effective option. |
| Modified Raney Nickel (Ni/Al/Mo/Co) | Low | Highly Recommended. Provides the best selectivity and minimizes yield loss due to dehalogenation.[3] |
Q: The reduction of the dinitro compound is incomplete, resulting in a mixture of products. What should I check?
A: Incomplete reduction is usually due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.
-
Causality: The catalyst can be poisoned by impurities (like sulfur) in the substrate or solvent. Insufficient hydrogen pressure or reaction time will not allow the reaction to proceed to completion.
-
Solution:
-
Ensure Substrate Purity: Purify the dinitro intermediate before hydrogenation.
-
Optimize Hydrogen Pressure: Ensure the reaction vessel is pressurized to the recommended level for your specific catalyst (e.g., up to 700 psig for modified Raney Nickel).[3]
-
Monitor Hydrogen Uptake: The reaction is complete when hydrogen uptake ceases. Continue stirring for a short period after this point to ensure full conversion.[3]
-
Pillar 3: Phosgenation Troubleshooting
Q: My final product is contaminated with insoluble, high-melting-point solids, likely ureas. How do I minimize their formation?
A: Urea formation is the most significant side reaction during phosgenation and a primary cause of yield loss. It occurs when the highly reactive isocyanate product reacts with any available amine.
-
Causality: This can be the starting diamine (if phosgene addition is too slow) or amines formed from the reaction of isocyanate with water.
-
Solution:
-
Strictly Anhydrous Conditions: Dry all solvents (e.g., o-dichlorobenzene, chlorobenzene) and glassware thoroughly. The starting diamine must be completely dry.
-
Phosgene Stoichiometry and Addition: Use a slight excess of phosgene (or triphosgene) to ensure all amine groups are converted quickly. The phosgenation of diamines proceeds stepwise; maintaining a sufficient phosgene concentration prevents an intermediate isocyanate-amine from reacting with another diamine molecule.[4][5]
-
Temperature Control: Conduct the initial phosgenation at a low temperature (e.g., 40-60°C) to form the intermediate carbamoyl chlorides, then slowly raise the temperature (e.g., to 130-150°C) to eliminate HCl and form the diisocyanate.[4] This two-stage temperature profile minimizes the time that free amine and isocyanate coexist.
-
Caption: Desired phosgenation reaction versus common yield-reducing side reactions.
Q: I'm observing product loss due to oligomerization or trimerization into isocyanurates. How can I control this?
A: Isocyanurate formation is a self-polymerization of three isocyanate molecules, typically catalyzed by heat, bases, or specific catalysts.[6]
-
Causality: Excessive temperature during the phosgenation reaction or during the final distillation/purification step can promote this trimerization.
-
Solution:
-
Avoid Overheating: Do not exceed the recommended reaction temperature during phosgenation.
-
Purification via Vacuum Distillation: Purify the final product under reduced pressure. This lowers the boiling point, allowing for distillation at a temperature low enough to prevent significant trimerization.
-
Quench the Reaction: Once the reaction is complete, cool the mixture promptly and proceed with purification to avoid prolonged exposure to high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? Phosgene is an extremely toxic and corrosive gas.[7] All manipulations involving phosgene or its precursors (like triphosgene) must be performed in a certified, high-performance fume hood with continuous monitoring. A phosgene-specific gas detector is mandatory. Always have a neutralization solution (e.g., aqueous ammonia) readily available. Personnel must be highly trained and equipped with appropriate personal protective equipment (PPE), including respiratory protection.
Q2: What analytical techniques are best for monitoring reaction progress and final product purity?
-
FTIR Spectroscopy: This is invaluable for tracking the reaction. Monitor the disappearance of the N-H stretches from the diamine and the appearance of the strong, characteristic isocyanate (-NCO) peak around 2270 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the purity of intermediates and the final product, and for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of intermediates and the final product.
-
Titration: A back-titration method can be used to determine the %NCO content of the final product, which is a key quality control metric.
Q3: Are there viable non-phosgene routes for this synthesis? Yes, several "phosgene-free" routes are under active research to improve safety and sustainability, though they are not yet widely used commercially for this specific molecule.[8] These include:
-
Carbamate Decomposition: The diamine is reacted with an agent like dimethyl carbonate (DMC) to form a dicarbamate, which is then thermally decomposed to the diisocyanate.[7][8]
-
Oxidative Carbonylation: The diamine reacts with carbon monoxide (CO) and an oxidant in the presence of a catalyst.[7][9] These methods avoid the use of phosgene but often require specific catalysts and harsher reaction conditions.[7]
Reference Protocol: High-Yield Phosgenation of 5-Chloro-toluene-2,4-diamine
This protocol outlines a laboratory-scale procedure for the final phosgenation step, emphasizing techniques to maximize yield and purity. WARNING: This procedure involves highly hazardous materials and must only be attempted by trained professionals in a suitable facility.
1. Preparation and Setup:
-
All glassware must be oven-dried overnight and assembled hot under a stream of dry nitrogen or argon.
-
The solvent, o-dichlorobenzene (ODCB), must be dried over molecular sieves or distilled from a suitable drying agent.
-
Set up a three-necked flask with a mechanical stirrer, a gas inlet for phosgene delivery below the solvent surface, a reflux condenser, and a thermometer. The outlet of the condenser must be connected to a series of traps and a neutralization scrubber (e.g., NaOH solution).
2. Reaction Execution:
-
Charge the flask with 10 parts (by weight) of dry ODCB per 1 part of 5-Chloro-toluene-2,4-diamine.
-
Dissolve the diamine in the ODCB under a nitrogen atmosphere.
-
Cool the solution to below 10°C using an ice bath.
-
Slowly bubble a 20% molar excess of phosgene gas into the stirred solution over 2-3 hours, ensuring the temperature does not exceed 60°C. A slurry of intermediate carbamoyl chlorides will form.
-
After the phosgene addition is complete, slowly heat the reaction mixture to 130-140°C. Vigorous evolution of HCl gas will occur.
-
Maintain this temperature and continue to purge with dry nitrogen to help remove the dissolved HCl. Monitor the reaction by FTIR until the N-H peaks have disappeared and the isocyanate peak is maximized. This typically takes 3-5 hours.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature under nitrogen.
-
Sparge the solution with dry nitrogen for at least one hour to remove any residual phosgene and HCl.
-
Filter the reaction mixture to remove any insoluble urea byproducts.
-
Remove the ODCB solvent under reduced pressure.
-
Purify the crude 1-Chloro-2,4-diisocyanato-5-methylbenzene by fractional vacuum distillation to obtain the final product.
References
- How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.).
- How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability. (2025, July 11).
- SYNTHESIS AND CHARACTERIZATION OF TOLUENE DIISOCYANATE A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES. (2014, November 28).
- Study on the synthesis of toluene-2,4-diisocyanate via amine and carbonyl fluoride. (2025, August 5).
- Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol - ResearchGate. (2025, August 6).
- Isocyanate - Wikipedia. (n.d.).
- Catalytic selectivity and process optimization of the trimerization of toluene diisocyanate | Request PDF - ResearchGate. (n.d.).
- Challenges and recent advances in bio-based isocyanate production - RSC Publishing. (2023, February 28).
- How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.).
- Isocyanate side reactions. | Download Scientific Diagram - ResearchGate. (n.d.).
- A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - MDPI. (n.d.).
- A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - ResearchGate. (2025, October 14).
- US5693853A - Phosgenation method - Google Patents. (n.d.).
- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents. (n.d.).
- WO2014091011A1 - A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor - Google Patents. (2014, June 19).
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions of 1-Chloro-2,4-diisocyanato-5-methylbenzene
Welcome to the technical support guide for 1-Chloro-2,4-diisocyanato-5-methylbenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this highly reactive isocyanate. As a chlorinated derivative of toluene diisocyanate (TDI), this molecule exhibits unique reactivity that, while beneficial for certain applications, can also lead to a variety of undesirable side reactions. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and mitigate these issues in your experiments.
The presence of an electron-withdrawing chlorine atom on the aromatic ring increases the electrophilicity of the isocyanate carbons, enhancing their reactivity compared to standard TDI.[1][2] This heightened reactivity demands rigorous control over experimental conditions to ensure the desired reaction pathway is favored.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Q1: What are the primary side reactions I should be aware of when working with this compound? A: The most prevalent side reactions stem from the high reactivity of the isocyanate (-NCO) groups. Key reactions to control are:
-
Hydrolysis and Polyurea Formation: Reaction with water or moisture.
-
Trimerization: Self-condensation of three isocyanate groups to form a highly stable isocyanurate ring.
-
Allophanate Formation: Reaction of an isocyanate group with a previously formed urethane linkage.
-
Biuret Formation: Reaction of an isocyanate group with a urea linkage.
-
Dimerization: Formation of uretdiones, which can be thermally reversible.
Q2: Why am I observing insoluble white precipitates in my reaction, even when using anhydrous solvents? A: The most common cause of insoluble white precipitates is the formation of polyureas. Isocyanate groups are extremely sensitive to trace amounts of moisture. Water reacts with an isocyanate to form an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide gas.[3] This newly formed amine is highly nucleophilic and will rapidly react with another isocyanate molecule to form a disubstituted urea. If this process continues, it results in the formation of insoluble, high-molecular-weight polyureas. Even "anhydrous" solvents can contain parts-per-million (ppm) levels of water sufficient to initiate this process.
Q3: My reaction mixture's viscosity is increasing dramatically, sometimes leading to complete gelation. What is the likely cause? A: A rapid increase in viscosity or gelation is a clear indicator of uncontrolled cross-linking. This is typically caused by side reactions that increase the molecular weight and branching of your product. The primary culprits are:
-
Isocyanurate Trimerization: This reaction forms a highly stable, trifunctional cross-linking point and is often catalyzed by tertiary amines, metal salts, or high temperatures.[4][5]
-
Allophanate and Biuret Formation: These reactions occur when excess isocyanate is present and react with urethane or urea linkages, respectively, creating branches and cross-links.[6][7] High temperatures significantly accelerate these reactions.[8]
Q4: What are "hydrolyzable chlorides," and how do they differ from the chlorine atom on the benzene ring? A: The chlorine atom at the 1-position on the benzene ring is covalently bonded and stable. "Hydrolyzable chlorides," however, are labile chlorine-containing impurities that are byproducts of the manufacturing process, which typically involves phosgene.[4][9][10] These can include compounds where chlorine is more ionically bonded or part of a reactive functional group.[10] These impurities are problematic because they can affect the reactivity of the isocyanate, catalyze side reactions, and compromise the stability and performance of the final product.[4][11]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental problems.
Problem 1: Formation of Insoluble Precipitates (Polyurea Contamination)
-
Symptoms: Appearance of fine white powder or cloudiness in the reaction mixture, which is insoluble in common organic solvents.
-
Root Cause Analysis: Reaction with trace moisture, leading to a cascade of reactions forming insoluble polyureas.
dot
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node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
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Caption: Competing reaction pathways for isocyanates.
-
Strict Temperature Control:
-
Conduct the reaction in a jacketed reactor with a circulating bath for precise temperature management.
-
For exothermic reactions, add the isocyanate slowly and sub-surface to dissipate heat effectively. Monitor the internal temperature continuously.
-
Catalyst Management:
-
Be aware that many common reagents, such as tertiary amines, can act as powerful trimerization catalysts.[4]
-
If a catalyst is required for the primary reaction (e.g., urethane formation), select one with low trimerization activity at the desired reaction temperature (e.g., certain organotin compounds, used with caution).
-
Perform a catalyst screen at a small scale to determine the optimal catalyst and concentration.
-
Stoichiometry and Addition Control:
-
Ensure precise molar ratios of reactants. An excess of isocyanate significantly increases the probability of allophanate formation.[8]
-
If possible, add the isocyanate to the alcohol/polyol component, rather than the reverse. This ensures the isocyanate is the limiting reagent at any given time, minimizing self-condensation reactions.
Catalyst Type Primary Reaction Promoted Side Reaction Risk Typical Conditions Tertiary Amines Urethane, Trimerization High risk of Trimerization Ambient to moderate temp. Organotin Compounds Urethane Allophanate (at high temp.) Moderate to high temp. Potassium Salts (e.g., Octoate) Trimerization (Isocyanurate) Very high trimerization risk Used specifically for foams Bismuth Compounds Urethane, Allophanate Allophanate Moderate to high temp.[12]
Section 3: Best Practices for Storage and Handling
Proper storage is critical to maintaining the integrity and reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
-
Atmosphere: Always store under a dry, inert atmosphere (e.g., nitrogen blanket).[13] The container must be sealed tightly to prevent moisture ingress.[3]
-
Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight. Avoid freezing, as this can cause dimerization or crystallization. Elevated temperatures (>30°C) can promote slow trimerization over time.[14]
-
Materials Compatibility: Use containers made of stainless steel or carbon steel.[15][16] Avoid materials that can react with isocyanates or leach contaminants. Ensure all transfer lines and equipment are made of compatible and dry materials.
-
Incompatible Substances: Isolate from water, alcohols, amines, acids, bases, and strong oxidizing agents.[14] Inadvertent contact can lead to violent reactions, pressure buildup (due to CO₂ evolution), and the release of toxic fumes.[3]
References
-
Wikipedia. Toluene diisocyanate. [Link]
-
Shellhamer, D. F., et al. (2011). Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes Evidence of a Concerted Pathway. ResearchGate. [Link]
- Marks, M. J. (1993). Method for reducing hydrolyzable chloride in toluene diisocyanate. U.S. Patent 5,185,384.
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Safe Work Australia. (2015). Guide to Handling Isocyanates. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Toluene-2,4-diisocyanate. [Link]
- Hiles, G. (2006). Process for the purification of toluene diisocyanate incorporating a dividing-wall distillation column for the final purification. U.S. Patent 7,108,770.
- Kim, J., et al. (2010). Purification Method of Toluene Diisocyanate Mixture. Korean Patent 100984460B1.
- Heiss, H. L. (1968). Preparation of biuret polyisocyanates. U.S. Patent 3,392,183.
- Marks, M. J. (1992). Process for reducing hydrolyzable chloride in toluene diisocyanate. European Patent EP0497538A2.
-
Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability. [Link]
-
Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
-
A-one Chemicals & Equipment. RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. [Link]
-
Chlorine Chemistry Division of the American Chemistry Council. (2016). The Economic Benefits of Chlorine Chemistry in Polyurethanes in the United States and Canada. [Link]
-
European Patent Office. (1992). Process for reducing hydrolyzable chloride in toluene diisocyanate. EP 0497538 A2. [Link]
-
European Patent Office. (2022). TOLUENE DIISOCYANATE PURIFICATION METHOD. EP 3556745 B1. [Link]
-
ResearchGate. (2020). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
-
ResearchGate. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Euro Chlor. (2010). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
IPI Global. Safe and efficient handling of chlorinated solvents. [Link]
- Joubert, C., et al. (2012). Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate. U.S. Patent Application 13/260,196.
-
PubChem. 1-Chloro-2,4,5-trimethylbenzene. [Link]
-
Google Patents. Polyisocyanates containing allophanate and isocyanurate groups, a process for their production and two-component coating composi. [Link]
-
ResearchGate. (2017). Catalytic selectivity and process optimization of the trimerization of toluene diisocyanate. [Link]
- Google Patents. (2010).
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. eurochlor.org [eurochlor.org]
- 3. TOLUENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. US5185384A - Method for reducing hydrolyzable chloride in toluene diisocyanate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 7. US3392183A - Preparation of biuret polyisocyanates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US7108770B2 - Process for the purification of toluene diisocyanate incorporating a dividing-wall distillation column for the final purification - Google Patents [patents.google.com]
- 10. EP0497538A2 - Process for reducing hydrolyzable chloride in toluene diisocyanate - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. US20120016073A1 - Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate - Google Patents [patents.google.com]
- 13. environmentclearance.nic.in [environmentclearance.nic.in]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 16. ipi-global.com [ipi-global.com]
Technical Support Center: 1-Chloro-2,4-diisocyanato-5-methylbenzene Reaction Condition Optimization
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing reactions involving 1-chloro-2,4-diisocyanato-5-methylbenzene. As a substituted aromatic diisocyanate, its reactivity is primarily governed by the two isocyanate (-NCO) groups, which readily react with nucleophiles containing active hydrogen atoms, such as alcohols and amines.[1] This document is structured to address common challenges and frequently asked questions encountered during experimental work.
Section 1: General Reaction Optimization FAQs
This section covers fundamental questions about setting up and optimizing reactions with 1-chloro-2,4-diisocyanato-5-methylbenzene.
Q1: What are the primary reactions of 1-chloro-2,4-diisocyanato-5-methylbenzene?
A1: The high reactivity of the isocyanate groups (-N=C=O) dictates the chemistry of this molecule. The primary reactions involve nucleophilic addition to the electrophilic carbon atom of the isocyanate group. Key reactions include:
-
With Alcohols (-OH): Forms urethane linkages. This is the foundation of polyurethane synthesis.[1]
-
With Amines (-NH2): Forms urea linkages. This reaction is typically faster than the reaction with alcohols.[1]
-
With Water (H2O): This is often an undesirable side reaction. It initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage, which can lead to viscosity buildup and unwanted byproducts.[2]
Q2: How do the two isocyanate groups differ in reactivity?
A2: In a molecule like 1-chloro-2,4-diisocyanato-5-methylbenzene (an analogue of Toluene-2,4-diisocyanate, TDI), the isocyanate groups exhibit different reactivities due to electronic and steric effects from the methyl and chloro substituents on the aromatic ring. The isocyanate group at the 4-position (para to the methyl group) is generally more reactive than the group at the 2-position (ortho to the methyl group) due to reduced steric hindrance. This difference can be exploited for sequential reactions but must be carefully managed to ensure product uniformity.
Q3: What is the role of a catalyst in these reactions, and how do I choose one?
A3: Catalysts are crucial for controlling the reaction rate and influencing the final properties of the polymer.[3] They accelerate the primary reaction (e.g., urethane formation) while ideally minimizing side reactions.
-
Tertiary Amines (e.g., DABCO): These are effective catalysts, particularly for reactions involving aromatic isocyanates.[4] They function by activating the isocyanate group.
-
Organometallic Compounds (e.g., Dibutyltin Dilaurate - DBTDL): Tin compounds are highly efficient catalysts for the isocyanate-hydroxyl reaction.[5] However, due to toxicity concerns, there is a growing interest in alternatives.[5]
-
Bismuth and Zinc Carboxylates: These are becoming popular as less toxic alternatives to organotin catalysts.[5][6] They can offer a good balance of reactivity and pot life.
-
Zirconium Chelates: These catalysts are noted for their high selectivity towards the isocyanate-hydroxyl reaction over the isocyanate-water reaction, making them suitable for water-borne systems.[5]
The choice of catalyst depends on the desired reaction rate, pot life, and the specific nucleophile being used. See the table below for a general comparison.
| Catalyst Type | Primary Reaction Catalyzed | Key Advantages | Considerations |
| Tertiary Amines | Isocyanate-Hydroxyl/Amine | Good for aromatic isocyanates, synergistic with metal catalysts.[4] | Can be moisture sensitive, may impart color.[4] |
| Organotins (e.g., DBTDL) | Isocyanate-Hydroxyl | Highly efficient, well-established.[5] | Toxicity concerns, can catalyze hydrolysis.[5] |
| Bismuth/Zinc Carboxylates | Isocyanate-Hydroxyl | Lower toxicity, good alternatives to tin.[6] | May require different loading levels than tin catalysts. |
| Zirconium Chelates | Isocyanate-Hydroxyl (highly selective) | Excellent selectivity against water reaction.[5] | Pot life can be shorter in some systems.[5] |
Q4: How can I monitor the progress of my reaction?
A4: Real-time or frequent monitoring is key to achieving desired endpoints and product quality.
-
In-situ FTIR Spectroscopy: This is a powerful technique for real-time monitoring. The disappearance of the strong isocyanate peak around 2270-2250 cm⁻¹ provides a direct measure of reaction conversion.[7][8] This method allows for precise endpoint determination without offline sampling.[7]
-
Titration: A classic offline method involves quenching an aliquot of the reaction mixture and titrating the unreacted isocyanate content (e.g., via the dibutylamine back-titration method). This is accurate but not real-time.
-
Chromatography (HPLC, GC): These methods are used to analyze the concentration of reactants and the formation of products and byproducts after quenching the reaction.[9][10]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during experimentation.
Q5: My product yield is low. What are the likely causes?
A5: Low yield can stem from several issues. Use the following diagnostic workflow to identify the cause:
Caption: Troubleshooting workflow for low product yield.
Q6: I'm observing gel formation or an unexpected increase in viscosity. Why is this happening?
A6: This is a classic sign of cross-linking. The primary culprits are:
-
Isocyanurate Formation (Trimerization): Three isocyanate groups can react to form a highly stable, six-membered isocyanurate ring. This creates a cross-linked network, leading to gelation.[3] This side reaction is often promoted by specific catalysts (like potassium acetate) and high temperatures.[3][11] To avoid this, select a catalyst that favors the urethane/urea reaction and maintain strict temperature control.
-
Allophanate and Biuret Formation: An isocyanate group can react with a hydrogen on an already formed urethane (forming an allophanate) or urea (forming a biuret) linkage.[12] This is more likely to occur when there is an excess of isocyanate and at elevated temperatures. Carefully controlling stoichiometry is key to prevention.
Q7: My final product is discolored. How can I prevent this?
A7: Discoloration, often yellowing, in polyurethane and polyurea materials can be caused by:
-
Oxidation of the Aromatic Ring: The aromatic structure can be susceptible to oxidation, especially at high temperatures or upon exposure to UV light. Running reactions under an inert nitrogen or argon atmosphere can mitigate this.
-
Catalyst-Induced Side Reactions: Some catalysts, particularly certain tertiary amines, can contribute to color formation.[4] If discoloration is an issue, screen alternative catalysts like bismuth or zinc neodecanoate.
-
Impurity of Reactants: Ensure the starting 1-chloro-2,4-diisocyanato-5-methylbenzene and the co-reactant (polyol, amine) are of high purity.
Q8: What are the key safety precautions when working with this compound?
A8: Isocyanates are potent respiratory and skin sensitizers.[13][14]
-
Exposure: Inhalation of vapors or mists and direct skin contact must be avoided.[10] Exposure can lead to occupational asthma, dermatitis, and other severe allergic reactions.[13][15] Once an individual is sensitized, even minuscule exposure can trigger a severe asthmatic attack.[14]
-
Handling: Always handle 1-chloro-2,4-diisocyanato-5-methylbenzene in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, laminate film), safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, a respirator may be necessary.
-
Spills: Have a spill kit ready that includes a decontaminating agent (e.g., a solution of water, detergent, and sodium carbonate) to neutralize reactive isocyanate groups.
Section 3: Experimental Protocol Example
This section provides a model protocol for a typical reaction.
Objective: Synthesize a urethane prepolymer via reaction with a polyol.
Materials:
-
1-Chloro-2,4-diisocyanato-5-methylbenzene
-
Polypropylene glycol (PPG), average Mn ~1000 g/mol (dried under vacuum at 100°C for 4 hours)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Toluene (solvent)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet/outlet.
Procedure:
-
System Setup: Assemble the glassware and purge the entire system with dry nitrogen for at least 15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reactant Charging: Charge the dried polypropylene glycol (e.g., 50.0 g, 0.05 mol) and anhydrous toluene (100 mL) into the reaction flask. Begin stirring.
-
Temperature Control: Heat the mixture to the target reaction temperature (e.g., 70°C) using an oil bath.
-
Isocyanate Addition: Slowly add 1-chloro-2,4-diisocyanato-5-methylbenzene (e.g., 21.0 g, 0.10 mol, for a 2:1 NCO:OH ratio) to the flask dropwise over 30 minutes. Monitor for any significant exotherm.
-
Catalyst Injection: Once the isocyanate addition is complete, add the DBTDL catalyst (e.g., 0.01% by weight of total reactants) via syringe.
-
Reaction Monitoring: Maintain the reaction at 70°C. Monitor the reaction progress by taking small, quenched aliquots for FTIR analysis to track the disappearance of the -NCO peak at ~2270 cm⁻¹.
-
Endpoint: Continue the reaction until the -NCO peak reaches the target residual level, indicating the desired conversion has been achieved.
-
Cooling and Storage: Once complete, cool the reaction mixture to room temperature. Store the resulting prepolymer in a tightly sealed container under a nitrogen blanket to prevent moisture ingress.
Sources
- 1. doxuchem.com [doxuchem.com]
- 2. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. turkchem.net [turkchem.net]
- 5. wernerblank.com [wernerblank.com]
- 6. reaxis.com [reaxis.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. iom-world.org [iom-world.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 14. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 15. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
Technical Support Center: Reactions Involving 1-Chloro-2,4-diisocyanato-5-methylbenzene
Welcome to the technical support resource for 1-Chloro-2,4-diisocyanato-5-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and troubleshooting of this highly reactive compound. As a chlorinated derivative of Toluene Diisocyanate (TDI), this molecule offers unique properties but also demands meticulous handling and experimental design. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and safe.
Core Chemical Principles: Understanding the Reactivity
1-Chloro-2,4-diisocyanato-5-methylbenzene is an aromatic diisocyanate. Its reactivity is dominated by the two isocyanate (-NCO) groups, which are highly electrophilic and readily react with nucleophiles.
-
Differential Reactivity: The two isocyanate groups exhibit different reaction rates. The isocyanate at the 4-position is sterically less hindered and is activated by the para-methyl group, making it approximately four times more reactive than the isocyanate at the 2-position.[1] This differential reactivity can be exploited for sequential derivatization but can also lead to product mixtures if not carefully controlled.
-
Influence of Substituents:
-
Chloro Group: As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the isocyanate carbons, enhancing their reactivity towards nucleophiles compared to standard TDI.[2][3]
-
Methyl Group: This electron-donating group influences the positional reactivity of the isocyanate groups.
-
-
Extreme Moisture Sensitivity: This is the most critical aspect of isocyanate chemistry. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4] The newly formed amine can then react with another isocyanate molecule to form a highly insoluble urea byproduct.[4] This side reaction not only consumes your starting material but also complicates purification.
Critical Safety Precautions
Isocyanates are potent respiratory and skin sensitizers and are classified as very toxic.[1][5][6] Inhalation can cause severe respiratory issues, including chemical bronchitis and occupational asthma, while skin contact can lead to irritation and dermatitis.[5][7][8]
Always perform the following:
-
Wear appropriate Personal Protective Equipment (PPE): This includes nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[11][12]
-
Use respiratory protection if there is any risk of aerosol generation or if working outside of a fume hood.[9][11]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and degradation.[9]
-
Have an emergency plan: Know the location of safety showers and eyewash stations.[10] In case of exposure, seek immediate medical attention.[8][11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: A White, Insoluble Solid Has Formed in My Reaction Vessel.
Question: I've started my reaction and a white precipitate has crashed out of the solution. What is it and how can I prevent it?
Probable Cause: You are likely observing the formation of a disubstituted urea. This is a classic sign of water contamination in your reaction system.[4] For every one mole of water, two moles of your diisocyanate are consumed, leading to a significant decrease in yield and a difficult-to-remove byproduct.[4]
Troubleshooting & Optimization:
-
Verify Solvent Purity:
-
Action: Use an anhydrous grade solvent from a freshly opened bottle or a solvent that has been properly dried and stored.
-
Validation: For critical applications, verify the water content of your solvent using Karl Fischer titration.[4]
-
-
Dry All Reagents:
-
Action: Ensure your nucleophile (e.g., alcohol, amine) and any other reagents are rigorously dried. Hygroscopic reagents are a common source of moisture.[4]
-
-
Prepare Glassware Meticulously:
-
Action: Oven-dry all glassware overnight at >120 °C or flame-dry it under vacuum or an inert gas flow immediately before use.[4]
-
-
Maintain an Inert Atmosphere:
-
Action: Conduct the reaction under a positive pressure of a dry, inert gas like nitrogen or argon. Use a gas bubbler or a balloon to maintain this pressure.[4]
-
Issue 2: My Reaction is Foaming or Bubbling, and the Pressure is Increasing.
Question: My reaction has started to foam, and I can see gas bubbles forming. Is this normal?
Probable Cause: This is a dangerous situation indicating the generation of carbon dioxide (CO₂), which is a direct result of the reaction between the isocyanate and water.[4] This can lead to a rapid and hazardous pressure buildup in a sealed vessel.
Troubleshooting & Optimization:
-
Immediate Action: DO NOT SEAL THE VESSEL.
-
Action: Ensure the reaction vessel is not sealed to prevent a dangerous buildup of pressure. If necessary, vent the reaction to the back of the fume hood using a needle connected to a gas bubbler.[4]
-
-
Investigate Moisture Source:
-
Action: This is a strong indicator of significant water contamination. Follow all the steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments.[4]
-
-
Review Catalyst Choice:
Issue 3: The Final Product Yield is Very Low, and I've Recovered Unreacted Starting Material.
Question: My reaction did not go to completion, and the yield is much lower than expected. What could be the cause?
Probable Cause: Low yields can stem from several issues, including insufficient reaction time, improper temperature, or the presence of inhibitors. The enhanced reactivity due to the chlorine substituent might lead to faster side reactions if conditions are not optimal.
Troubleshooting & Optimization:
-
Monitor the Reaction Progress:
-
Action: Do not rely on a fixed reaction time. Actively monitor the disappearance of the isocyanate group.
-
Validation: Use in-situ analytical techniques. The most common method is FT-IR spectroscopy, where you can monitor the disappearance of the strong -NCO stretch at approximately 2250-2275 cm⁻¹. Thin-Layer Chromatography (TLC) can also be used to track the consumption of the starting materials.
-
-
Optimize Reaction Temperature:
-
Action: While many isocyanate reactions proceed at room temperature, some may require gentle heating to go to completion. Conversely, highly exothermic reactions may require cooling to prevent side reactions. Start at room temperature and adjust as needed based on reaction monitoring.
-
-
Evaluate for Inhibitors:
-
Action: Acidic impurities can inhibit many common catalysts used for isocyanate reactions (e.g., tertiary amines, organometallic catalysts). Ensure all reagents are free from acidic residues.
-
Issue 4: My Product is an Inseparable Mixture or a Cross-linked Polymer.
Question: I was expecting a simple substitution product, but my final product appears to be a complex mixture or a solid, cross-linked material.
Probable Cause: This often results from side reactions of the isocyanate groups, which can act as branching or cross-linking points.[14]
-
Biuret/Allophanate Formation: The initial urethane or urea product still contains N-H protons. These can be deprotonated and react with another isocyanate molecule to form biuret (from urea) or allophanate (from urethane) linkages, leading to branching and cross-linking.[15][16]
-
Trimerization: In the presence of certain catalysts (e.g., tertiary amines, phosphines), isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring.[17][18]
Troubleshooting & Optimization:
-
Control Stoichiometry:
-
Action: Use a precise stoichiometry. If you are targeting a di-substituted product, ensure you are using at least two equivalents of your nucleophile. If a mono-substituted product is desired, a large excess of the diisocyanate may be required, followed by careful purification.
-
-
Manage Temperature:
-
Action: Biuret and allophanate formation are often favored at higher temperatures. Running the reaction at a lower temperature can help minimize these side reactions.
-
-
Select an Appropriate Catalyst:
-
Action: If catalysis is needed, choose one that is highly selective for the desired reaction and less likely to promote trimerization. For example, dibutyltin dilaurate (DBTDL) is a common catalyst for urethane formation.
-
Workflow & Side Reaction Diagrams
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the concentration of my isocyanate solution? The concentration of active isocyanate groups can be determined by titration. A common method involves reacting the isocyanate with an excess of a standard solution of dibutylamine and then back-titrating the unreacted amine with a standard acid.
Q2: Can I use common analytical techniques like HPLC or GC for this compound? Direct analysis of isocyanates by GC or HPLC can be challenging due to their high reactivity. It is common practice to derivatize the isocyanate first with an agent like 1-(2-methoxyphenyl)piperazine (MPP) or tryptamine to form a stable urea derivative, which can then be easily analyzed by HPLC-UV or LC/MS.[19][20][21]
Q3: My 1-Chloro-2,4-diisocyanato-5-methylbenzene has turned yellow in storage. Can I still use it? A pale yellow color can develop in TDI and its derivatives upon exposure to air and light.[22] While it may still be usable for some applications, the color change indicates some level of degradation or side reactions. It is highly recommended to re-qualify the material by determining its isocyanate content via titration before use. For high-purity applications, using fresh, colorless material is advised.
Q4: What are the best solvents for reactions with this compound? Dry, aprotic solvents are required. Common choices include toluene, tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM). Ensure the solvent is free of reactive impurities. For instance, THF can contain peroxides which should be removed before use.
Key Experimental Protocols
Protocol 1: Solvent Drying
| Solvent | Drying Agent | Procedure |
| Toluene | Sodium/Benzophenone | Reflux under N₂ until the solution maintains a deep blue/purple color, then distill. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under N₂ until the solution maintains a deep blue/purple color, then distill. |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. |
Note: Always handle drying agents with appropriate safety precautions.
Protocol 2: Reaction Monitoring by FT-IR
-
Acquire a background spectrum of the solvent in the reaction vessel at the reaction temperature.
-
Acquire a spectrum of the reaction mixture immediately after adding all reagents (Time = 0).
-
Identify the characteristic isocyanate (-NCO) peak at approximately 2250-2275 cm⁻¹.
-
Periodically acquire spectra of the reaction mixture over time.
-
The reaction is complete when the -NCO peak has completely disappeared.
References
- Technical Support Center: Managing Isocyanate Reactions - Benchchem. (n.d.).
- Diisocyanates | Health and Safety Executive for Northern Ireland. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-10).
- A laboratory comparison of analytical methods used for isocyanates. (2025-08-06). ResearchGate.
- Side‐reactions in diisocyanate‐derived bulk polyurea synthesis. (2020-01-12). ResearchGate.
- The kinetics of the polymerization reaction of toluene diisocyanate with HTPB prepolymer. (n.d.).
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022-09-26).
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. (2023-08-24). PubMed.
- Method of detecting isocyanates. (n.d.). Google Patents.
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023-08-24). MDPI.
- Toluene diisocyanate. (n.d.). Wikipedia.
- An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). (2022-10-05). PMC - NIH.
- Isocyanate-based multicomponent reactions. (2024-12-12). RSC Advances.
- GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia.
- Toluene diisocyanate (TDI) can undergo trimerization un. (n.d.). BDMAEE.
- Isocyanate Exposure, Reaction and Protection – Quick Tips. (n.d.). BHHC Safety Center.
- ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals. (n.d.).
- Isocyanates - Overview | Occupational Safety and Health Administration. (n.d.).
- Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
- TOLUENE-2-4-DIISOCYANATE CAS No 584-84-9. (n.d.). CDH Fine Chemical.
- Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443. (n.d.). PubChem.
Sources
- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. eurochlor.org [eurochlor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diisocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 6. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdmaee.net [bdmaee.net]
- 19. researchgate.net [researchgate.net]
- 20. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 21. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 22. Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in 1-Chloro-2,4-diisocyanato-5-methylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying and troubleshooting byproducts encountered during the synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene. As Senior Application Scientists, we understand the critical importance of purity in your research and development endeavors. This resource is designed to explain the "why" behind experimental observations and offer practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene and how are they formed?
A1: The synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene, a substituted toluene diisocyanate (TDI), typically involves the phosgenation of the corresponding diamine (1-chloro-2,4-diamino-5-methylbenzene).[1][2][3] During this process, several byproducts can form through side reactions. The most prevalent include:
-
Ureas and Polyureas: These are formed from the reaction of the isocyanate product with any residual water or primary/secondary amines.[4][5][6] The initial reaction of an isocyanate with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[5] This newly formed amine can then react with another isocyanate molecule to form a urea linkage.[4][5]
-
Biurets: These byproducts arise from the reaction of a urea group with another isocyanate molecule.[4][7] This can lead to cross-linking and the formation of higher molecular weight oligomers.[4]
-
Hydrolyzable Chlorides: These are chlorine-containing impurities, such as carbamoyl chlorides, which are intermediates in the phosgenation reaction.[8][9] Incomplete reaction or decomposition of these intermediates can leave them as contaminants in the final product.[8][10] Dissolved phosgene also contributes to the hydrolyzable chloride content.[9]
-
Isocyanate Dimers and Trimers (Uretidinediones and Isocyanurates): Under certain conditions, particularly with heat or catalysis, isocyanate groups can self-react to form cyclic dimers and trimers.
The formation of these byproducts is highly dependent on reaction conditions such as temperature, moisture content, and the stoichiometry of reactants.
Troubleshooting Guide
Issue 1: High Levels of Urea and Biuret Byproducts Detected
Symptom: Your final product shows broad peaks in HPLC analysis, or you observe insoluble particulate matter. This often indicates the presence of higher molecular weight ureas and biurets.
Root Cause Analysis:
The presence of water or residual amines in your reaction mixture is the primary cause of urea and subsequent biuret formation.[4][5][11] The amine intermediates formed from the reaction of isocyanates with water are highly reactive towards isocyanates.[5]
dot
Caption: Troubleshooting workflow for hydrolyzable chloride impurities.
Recommended Actions & Protocols:
-
Reaction Optimization:
-
Ensure sufficient reaction time and temperature to promote the conversion of carbamoyl chloride intermediates to the desired diisocyanate.
-
-
Inert Gas Sparging:
-
During and after the reaction, sparging the reaction mixture with a dry inert gas (like nitrogen) helps to remove dissolved phosgene and byproduct HCl, which can drive the equilibrium towards product formation. [1]
-
-
Thermal Treatment:
-
Purification:
-
Efficient fractional distillation is crucial for separating the desired 1-Chloro-2,4-diisocyanato-5-methylbenzene from less volatile byproducts and any remaining starting materials.
-
Analytical Methodologies
Accurate identification and quantification of byproducts are essential for effective troubleshooting. Below are recommended analytical techniques.
| Analytical Technique | Target Byproducts | Sample Preparation | Key Parameters |
| HPLC-UV/MS | Urea, Biuret, Isocyanate Dimers/Trimers | Derivatization with an agent like 1-(2-pyridyl)piperazine is often required for stability and detection. [12][13] | Reversed-phase C18 column; Gradient elution with acetonitrile/water mobile phase. [14] |
| GC-MS | Volatile impurities, Isomers | Derivatization may be necessary to improve volatility and thermal stability. [12][15]Can also be used to analyze for the corresponding diamines after hydrolysis. [16][17] | Capillary column (e.g., DB-5ms); Temperature programming to separate compounds with different boiling points. |
| Potentiometric Titration | Hydrolyzable Chlorides | The sample is reacted with methanol to liberate HCl, which is then titrated with silver nitrate. [9] | As per ASTM D4663. [9] |
Experimental Protocol: HPLC Analysis of Isocyanate Byproducts (Post-Derivatization)
-
Derivatization:
-
Accurately weigh a sample of the crude or purified product into a volumetric flask.
-
Add a solution of 1-(2-pyridyl)piperazine in a suitable solvent (e.g., toluene).
-
Allow the reaction to proceed to completion to form stable urea derivatives.
-
-
Sample Preparation:
-
Dilute an aliquot of the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, for example). [14] * Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the urea derivatives. [12] * Quantification: Use a calibration curve generated from standards of the derivatized target compound and any available byproduct standards.
-
dot
Caption: General workflow for HPLC analysis of isocyanate byproducts.
This technical guide is intended to provide a foundational understanding of byproduct analysis in the synthesis of 1-Chloro-2,4-diisocyanato-5-methylbenzene. For further assistance, please consult the referenced literature.
References
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available from: [Link]
-
Toluene diisocyanate. Wikipedia. Available from: [Link]
- Method for reducing hydrolyzable chloride in toluene diisocyanate. Google Patents.
- Process for reducing hydrolyzable chloride in toluene diisocyanate. Google Patents.
-
The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Available from: [Link]
-
Formation of polyurethane, polyurea, and biuret-type structures. ResearchGate. Available from: [Link]
-
Urea Formation. Polyurethanes science, technology, markets, and trends. Available from: [Link]
-
TDI (Toluene Diisocyanate) Process Update. IHS Markit. Available from: [Link]
- Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions. Google Patents.
-
Urea Formation. Organic Chemistry Portal. Available from: [Link]
-
Toluene Diisocyanate Production from DNT and Phosgene. Intratec.us. Available from: [Link]
-
Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. OSTI.GOV. Available from: [Link]
-
Toluene diisocyanate. YouTube. Available from: [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Available from: [Link]
-
TDI in the Environment. American Chemistry Council. Available from: [Link]
-
Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. PubMed. Available from: [Link]
-
Determination of toluene diisocyanate in air by HPLC and band-tape monitors. PubMed. Available from: [Link]
-
Investigation of the Effect of Diisocyanate on the Thermal Degradation Behavior and Degradation Kinetics of Polyether-Based Polyurethanes. ResearchGate. Available from: [Link]
-
Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. Available from: [Link]
-
Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. ResearchGate. Available from: [Link]
-
Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. Semantic Scholar. Available from: [Link]
-
Hexamethylene diisocyanate. Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]
-
Isocyanate. MTM Petrochemical. Available from: [Link]
-
How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability. LinkedIn. Available from: [Link]
-
Toluene Diisocyanate (TDI) and related compounds. EPA. Available from: [Link]
-
A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). PMC - NIH. Available from: [Link]
-
Polyurethane Raw Materials: Determination of Hydrolyzable Chlorine of Isocyanates. ASTM International. Available from: [Link]
-
A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). ResearchGate. Available from: [Link]
- Process for preparing 1-chloro-2,4-diaminobenzene. Google Patents.
-
Phosgenation reactions. ResearchGate. Available from: [Link]
-
1-chloro-4-isocyanato-5-methoxy-2-methylbenzene (C9H8ClNO2). PubChemLite. Available from: [Link]
- Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution. Google Patents.
- A method of toluene diamine (tda) phosgenation in the gaseous phase in a specifically constructed reactor. Google Patents.
-
SYNTHETIC ORGANIC CHEMICALS United States Production and Sales, 1967. usitc. Available from: [Link]
-
Toluene. Wikipedia. Available from: [Link]
-
1-Chloro-3,5-diethylbenzene. PubChem - NIH. Available from: [Link]
Sources
- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]
- 4. mdpi.com [mdpi.com]
- 5. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. US5185384A - Method for reducing hydrolyzable chloride in toluene diisocyanate - Google Patents [patents.google.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. EP0497538A2 - Process for reducing hydrolyzable chloride in toluene diisocyanate - Google Patents [patents.google.com]
- 11. CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of toluene diisocyanate in air by HPLC and band-tape monitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS [mdpi.com]
Technical Support Center: Scaling Up 1-Chloro-2,4-diisocyanato-5-methylbenzene Reactions
Prepared by: Senior Application Scientist, Advanced Chemistry Division
This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up reactions involving 1-Chloro-2,4-diisocyanato-5-methylbenzene. As a substituted Toluene Diisocyanate (TDI), this molecule's reactivity is dominated by its two highly electrophilic isocyanate (-NCO) groups, with subtle modulations from the chloro and methyl ring substituents. Scaling these reactions introduces significant challenges related to safety, thermal management, and moisture sensitivity that are less pronounced at the bench scale. This document provides in-depth troubleshooting advice and best practices to ensure safe, efficient, and reproducible outcomes.
Section 1: Fundamental Principles & Safety
This section addresses the core chemical principles and non-negotiable safety protocols that must be understood before any scale-up attempt.
Q1: What are the primary reactivity concerns with 1-Chloro-2,4-diisocyanato-5-methylbenzene?
The fundamental reactivity lies with the isocyanate (-N=C=O) functional groups. These groups are highly electrophilic and will readily react with a wide range of nucleophiles.[1] The most common and critical reactions include:
-
Reaction with Alcohols: Forms the desired urethane linkage, which is the basis for polyurethane synthesis.[2]
-
Reaction with Amines: Forms a urea linkage. This reaction is typically faster than the reaction with alcohols.[2]
-
Reaction with Water: This is the most significant side reaction. It proceeds through an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide gas.[2][3] The newly formed amine can then react with another isocyanate molecule to form a highly stable, and often insoluble, disubstituted urea.[4] This reaction pathway consumes two moles of isocyanate for every mole of water, generates gas, and creates impurities that can be difficult to remove.[3][4][5]
The chloro- and methyl- groups on the aromatic ring influence the reactivity. The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the isocyanate carbons, potentially increasing their reaction rate, while the electron-donating methyl group may have a slight counteracting effect.
Q2: What are the critical safety hazards I must be aware of?
1-Chloro-2,4-diisocyanato-5-methylbenzene, like other diisocyanates, is a hazardous substance requiring stringent safety protocols.[6]
-
Respiratory Sensitization: The primary health concern is respiratory sensitization.[7][8][9] Inhalation exposure to even low concentrations can lead to the development of occupational asthma, a potentially irreversible condition.[6] Warning properties like odor are not adequate to prevent overexposure.[7]
-
Toxicity: The compound is classified as acutely toxic if inhaled.[8]
-
Irritation: It is a severe skin and eye irritant.[7]
-
Reactivity Hazards: The reaction with water can cause dangerous pressure buildup in sealed containers due to the evolution of CO2.[5][10] Reactions are also highly exothermic, posing a risk of thermal runaway if not properly controlled.
All work must be conducted in a well-ventilated area, preferably within a certified fume hood. Mandatory personal protective equipment (PPE) includes permeation-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[7][8] For scale-up operations, respiratory protection may be required.[7]
| Hazard Class | Description | Primary Precaution |
| Acute Toxicity (Inhalation) | Can be fatal if inhaled.[8] | Use only in well-ventilated areas, preferably a fume hood.[7] |
| Respiratory Sensitizer | May cause allergy or asthma symptoms.[7][8] | Avoid breathing vapors or mists.[11] |
| Skin/Eye Irritant | Causes serious skin and eye irritation.[8] | Wear appropriate gloves and eye/face protection.[7] |
| Carcinogenicity | Suspected of causing cancer.[8] | Minimize exposure through engineering controls and PPE.[11] |
Table 1: Summary of Key Safety Hazards (based on TDI data as a proxy).
Section 2: Troubleshooting Guide for Scale-Up Reactions
This guide addresses common issues encountered during the scale-up process in a problem-cause-solution format.
Issue 1: My reaction is producing a white, insoluble precipitate, and the final product yield is significantly lower than expected.
-
Probable Cause: This is the classic symptom of water contamination. The white precipitate is almost certainly a disubstituted urea formed from the reaction of the diisocyanate with water. For every mole of water introduced, two moles of your diisocyanate are consumed, drastically reducing the yield of the intended product.[4]
-
Troubleshooting & Validation:
-
Quantify Moisture: Before starting the reaction, use Karl Fischer titration to determine the water content of all solvents and liquid reagents (e.g., polyols). Aim for a moisture content of <50 ppm, and ideally <10 ppm.
-
Verify Drying Procedures: Ensure your solvent and reagent drying methods are adequate. Molecular sieves (3Å or 4Å, freshly activated) are superior to other drying agents like sodium sulfate for achieving very low water levels.
-
Inert Atmosphere: The entire reaction and reagent transfer process must be conducted under a strictly dry, inert atmosphere (e.g., nitrogen or argon). Ensure there are no leaks in your system.
-
Glassware Preparation: All glassware must be oven-dried at >120°C for several hours and cooled under an inert atmosphere immediately before use.
-
Issue 2: The reaction is foaming or bubbling, and the pressure inside the reactor is increasing.
-
Probable Cause: This is a direct result of carbon dioxide (CO2) generation, which is a key indicator of the reaction between the isocyanate and water.[4][5] This situation is particularly dangerous in a sealed or inadequately vented reactor, as it can lead to a catastrophic pressure buildup.
-
Troubleshooting & Validation:
-
Immediate Action: DO NOT use a sealed system. Ensure the reactor is equipped with a pressure-equalizing dropping funnel and a bubbler or other means to safely vent excess pressure to the fume hood.
-
Investigate Moisture Source: The foaming indicates a significant moisture problem. Re-evaluate all potential sources as described in Issue 1. Pay special attention to reagents that may have been exposed to the atmosphere.
-
Controlled Addition: When scaling up, the rate of addition of one reagent to another becomes critical. A slow, controlled addition allows the heat of the reaction (and any heat from side reactions) to be managed effectively by the reactor's cooling system.
-
Issue 3: My scaled-up reaction is much slower than the bench-scale version, and/or it stalls before reaching full conversion.
-
Probable Cause: This can be due to several factors related to scale.
-
Poor Mixing: In larger reactors, inefficient stirring can create non-homogeneous zones. The reaction may be complete near the point of reagent addition but slow in other parts of the reactor.
-
Temperature Gradients: Inadequate heat transfer can lead to cooler spots within the reactor, slowing the reaction rate locally.[12]
-
Stoichiometric Imbalance: If moisture has consumed a portion of the diisocyanate, there will be insufficient reactant to drive the reaction to completion.
-
-
Troubleshooting & Validation:
-
Optimize Agitation: Ensure the stirrer (e.g., overhead mechanical stirrer) is appropriately sized and shaped for the reactor geometry to create a good vortex and ensure bulk fluid movement.
-
Monitor Temperature in Multiple Locations: Use multiple temperature probes if possible to verify thermal homogeneity throughout the reaction mass.
-
Use In-situ Analytics: Employ in-situ FTIR spectroscopy to monitor the reaction in real-time.[13] This allows you to track the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and confirm when the reaction has truly stalled versus just being slow.
-
Re-verify Stoichiometry: Based on Karl Fischer data, you may need to add a slight excess of the diisocyanate to account for any minor moisture ingress.
-
Issue 4: The final product is discolored (e.g., yellow or brown) or has a higher-than-expected viscosity.
-
Probable Cause: This is often a sign of thermal degradation or uncontrolled side reactions. The high exothermicity of isocyanate reactions can create localized hot spots if mixing and cooling are insufficient.[12][14] These high temperatures can lead to side reactions like the formation of allophanates (reaction of an isocyanate with a urethane) or isocyanurates (trimerization of the isocyanate), which increase cross-linking and viscosity. Thermal decomposition can also generate colored by-products.[15]
-
Troubleshooting & Validation:
-
Improve Heat Removal: Ensure your reactor's cooling system is adequate for the scale. The principle of controlled addition is key here: the rate of reagent addition should be dictated by the cooling system's ability to maintain the target temperature.[12][16]
-
Lower Reaction Temperature: If possible, investigate running the reaction at a lower temperature, potentially with the use of a catalyst to maintain a reasonable reaction rate.
-
Purity of Starting Materials: Ensure the starting materials are free from impurities that could catalyze side reactions at elevated temperatures.
-
Section 3: Key Experimental Protocols & Workflows
Protocol 3.1: In-situ Monitoring of Reaction Conversion via FTIR Spectroscopy
This protocol allows for real-time tracking of the reaction, preventing premature workup or unnecessary extensions of reaction time.
-
Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel. Ensure the probe material is compatible with the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the initial reaction mixture before the addition of the 1-Chloro-2,4-diisocyanato-5-methylbenzene.
-
Initiate Reaction: Begin the controlled addition of the diisocyanate.
-
Data Acquisition: Start collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Analysis: Monitor the intensity of the sharp, strong absorbance band for the isocyanate group, which appears at approximately 2270-2275 cm⁻¹ .
-
Endpoint Determination: The reaction is considered complete when this peak has completely disappeared or its area remains constant over several measurements.[13]
Workflow for Pre-Reaction Setup
This diagram outlines the critical steps that must be completed before initiating a scaled-up reaction to minimize common failure modes.
Caption: Critical workflow for preparing a scaled-up isocyanate reaction.
Section 4: Frequently Asked Questions (FAQs)
Q: How should I properly quench a reaction containing unreacted 1-Chloro-2,4-diisocyanato-5-methylbenzene? A: A high-boiling point alcohol, such as isopropanol or butanol, is a good choice for quenching. Add the alcohol slowly to the reaction mixture while maintaining cooling, as the quenching reaction is also exothermic. Avoid quenching with water, as this will generate CO2 and potentially insoluble ureas. For large quantities, a solution of the alcohol in an inert solvent is preferred to help dissipate heat.
Q: What are the best methods for disposing of waste containing this diisocyanate? A: Waste streams containing reactive isocyanates should be neutralized before disposal. This can be done by slowly adding the waste stream to a stirred solution of a decontaminating fluid (e.g., a mixture of water, surfactant, and a non-volatile alcohol). The CO2 generated must be safely vented. Dispose of the final neutralized waste in accordance with all local, state, and federal environmental regulations.[7]
Q: Can I use catalysts to speed up my reaction at a lower temperature? A: Yes, catalysts are often used in polyurethane chemistry. Tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate, DBTDL) are common choices. However, be aware that catalysts can also accelerate side reactions. The choice of catalyst and its concentration must be carefully optimized at a small scale before implementing in a large-scale reaction.
Q: How do I handle the solid 1-Chloro-2,4-diisocyanato-5-methylbenzene if it is delivered in that form? A: If the material is a solid at room temperature, it must be handled in a way that minimizes dust generation, as inhaled particles are extremely hazardous. All transfers should occur in a contained environment (e.g., a glove box or ventilated enclosure). The material may need to be gently melted before use; this should be done in a well-ventilated area with careful temperature control to avoid thermal decomposition.
Troubleshooting Logic Flowchart
This flowchart provides a logical path for diagnosing common problems during scale-up.
Caption: A decision-making flowchart for troubleshooting common scale-up issues.
References
- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
- IOM World. (n.d.). Isocyanate Sampling and Analysis.
- Patsnap Eureka. (2025). Advancements in Isocyanate Reaction Control Techniques.
- ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates.
- SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
- Unknown Source. (n.d.).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- OSHA. (n.d.). Isocyanates - Evaluating Exposure.
- NIH. (n.d.). Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Transports Canada. (2025). Isocyanates – A family of chemicals.
- Wikipedia. (n.d.). Isocyanate.
- Chemistry Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- RSC Publishing. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- EnPress Journals. (2023). Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer.
- The Aquila Digital Community. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti.
- FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.
- RSC Advances. (2024). Isocyanate-based multicomponent reactions.
- Gasmet Technologies. (n.d.). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- ResearchGate. (n.d.). Overview of self-reactions of isocyanates and the resulting structural....
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- ResearchGate. (2025). Toxic gas release caused by the thermal decomposition of a bulk powder blend containing sodium dichloroisocyanurate.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- American Chemistry Council. (n.d.). Consumer Safety and Diisocyanates.
- ISOPA. (2024). Safe Use and Handling of Diisocyanates.
- NIH. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.
- PubMed Central. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanates – A family of chemicals [tc.canada.ca]
- 6. isopa.org [isopa.org]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 16. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Validation & Comparative
A Comparative Guide to Polyurethanes Derived from 1-Chloro-2,4-diisocyanato-5-methylbenzene: A Predictive Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Isocyanates in Polyurethane Performance
Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance coatings. The remarkable diversity in their properties is largely dictated by the chemical nature of their constituent monomers, particularly the isocyanate component. The reactivity of the isocyanate groups and the structure of the isocyanate molecule itself significantly influence the polymerization kinetics and the final properties of the polyurethane material.
This guide provides a comprehensive comparative analysis of polyurethanes derived from a novel isocyanate, 1-Chloro-2,4-diisocyanato-5-methylbenzene, against industry-standard isocyanates: Toluene-2,4-diisocyanate (TDI) and Methylene diphenyl diisocyanate (MDI). Due to the limited availability of direct experimental data for polyurethanes synthesized from 1-Chloro-2,4-diisocyanato-5-methylbenzene, this guide will leverage established principles of polymer chemistry to predict its performance characteristics. We will delve into the anticipated effects of the chloro and methyl substituents on the isocyanate's reactivity and the resulting polyurethane's mechanical, thermal, and chemical properties. This guide also provides detailed, adaptable experimental protocols for the synthesis and characterization of these polyurethanes, empowering researchers to validate these predictions.
The Isocyanate Contenders: A Structural Overview
The performance of a polyurethane is intrinsically linked to the structure of the diisocyanate used in its synthesis. Here, we compare the novel 1-Chloro-2,4-diisocyanato-5-methylbenzene with the widely used TDI and MDI.
Caption: Chemical structures of the compared isocyanates.
1-Chloro-2,4-diisocyanato-5-methylbenzene: This molecule is a derivative of TDI, featuring a chlorine atom and a methyl group on the benzene ring. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the isocyanate carbons, thereby enhancing their reactivity.[1] Conversely, the electron-donating methyl group may have a counteracting, though likely lesser, effect.[2][3]
Toluene-2,4-diisocyanate (TDI): A widely used aromatic diisocyanate, TDI is known for producing flexible polyurethanes. The two isocyanate groups in 2,4-TDI exhibit different reactivities, which can be a key factor in polymerization control.
Methylene Diphenyl Diisocyanate (MDI): MDI is another key aromatic diisocyanate, favored for producing more rigid and durable polyurethanes.
Predictive Performance Comparison
The following table outlines the predicted performance of polyurethanes derived from 1-Chloro-2,4-diisocyanato-5-methylbenzene in comparison to those from TDI and MDI. These predictions are based on the known effects of the chloro and methyl functional groups on polymer properties.
| Performance Metric | Polyurethane from 1-Chloro-2,4-diisocyanato-5-methylbenzene (Predicted) | Polyurethane from TDI (Established) | Polyurethane from MDI (Established) | Justification for Prediction |
| Reactivity of Isocyanate | Higher than TDI | Moderate | High | The electron-withdrawing chlorine atom is expected to increase the reactivity of the NCO groups.[1][4] |
| Mechanical Strength | Potentially higher than TDI-based PU | Good tensile strength, high elongation | High tensile strength, lower elongation | The chlorine atom may increase intermolecular forces, leading to improved strength. |
| Thermal Stability | Potentially higher than TDI-based PU | Moderate | Good | The presence of the C-Cl bond can enhance thermal stability. |
| Flame Retardancy | Significantly Improved | Poor | Poor | The chlorine atom is expected to confer inherent flame-retardant properties to the polymer.[5][6][7][8] |
| Chemical Resistance | Potentially Improved | Good | Excellent | The presence of the halogen atom may enhance resistance to certain chemicals. |
Experimental Protocols
To validate the predicted performance characteristics, the following detailed experimental protocols are provided. These protocols are based on established methods for polyurethane synthesis and characterization and can be adapted for the specific isocyanates.
Synthesis of Polyurethane from 1-Chloro-2,4-diisocyanato-5-methylbenzene (Hypothetical Procedure)
This procedure is a hypothetical adaptation of a standard polyurethane synthesis protocol.[9][10]
Materials:
-
1-Chloro-2,4-diisocyanato-5-methylbenzene
-
Polyol (e.g., Polypropylene glycol, PPG, or Polytetrahydrofuran, PTHF)
-
Chain extender (e.g., 1,4-Butanediol, BDO)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Dry solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)
Procedure:
-
Prepolymer Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add a pre-determined amount of the polyol.
-
Heat the polyol to 70-80°C under a nitrogen atmosphere with stirring to remove any residual moisture.
-
Cool the polyol to 50-60°C.
-
Slowly add a stoichiometric excess of 1-Chloro-2,4-diisocyanato-5-methylbenzene to the polyol under vigorous stirring. The NCO:OH ratio should be approximately 2:1.
-
Maintain the reaction temperature at 70-80°C for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the chain extender (1,4-Butanediol) in a minimal amount of dry solvent.
-
Add the chain extender solution dropwise to the prepolymer with continuous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Continue stirring at 70-80°C for another 1-2 hours until a significant increase in viscosity is observed.
-
-
Curing:
-
Pour the viscous polymer solution into a pre-heated mold.
-
Cure the polymer in an oven at 100-110°C for 12-24 hours.
-
Post-cure the demolded polyurethane sheet at room temperature for at least 7 days before characterization.
-
Caption: General workflow for the two-step synthesis of polyurethanes.
Characterization of Polyurethane Properties
The following standard test methods are recommended for the comprehensive characterization of the synthesized polyurethanes.[11][12][13][14]
1. Mechanical Properties:
-
Tensile Strength, Elongation at Break, and Modulus (ASTM D412):
-
Cut dumbbell-shaped specimens from the cured polyurethane sheets.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve to determine tensile strength, elongation at break, and Young's modulus.
-
-
Tear Strength (ASTM D624):
-
Use die-cut specimens (Die C is common).
-
Measure the force required to propagate a tear in the material using a universal testing machine.
-
-
Hardness (ASTM D2240):
-
Measure the indentation hardness of the polyurethane using a Shore durometer (Scale A for softer materials, Scale D for harder materials).
-
2. Thermal Properties:
-
Thermogravimetric Analysis (TGA):
-
Heat a small sample of the polyurethane in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.
-
Monitor the weight loss as a function of temperature to determine the onset of decomposition and thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample in a DSC instrument through a defined temperature program.
-
Measure the heat flow to and from the sample to determine glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065 / ASTM D5279):
-
Apply an oscillating force to a rectangular specimen and measure the resulting displacement.
-
Determine the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature to understand the viscoelastic properties.[14]
-
3. Chemical Resistance (ASTM D543):
-
Immerse pre-weighed polyurethane specimens in various chemical reagents (e.g., acids, bases, solvents) for a specified period.
-
After immersion, remove the specimens, dry them, and measure the change in weight, dimensions, and mechanical properties to assess chemical resistance.
Conclusion and Future Outlook
This guide has presented a predictive comparison of the performance of polyurethanes derived from the novel isocyanate, 1-Chloro-2,4-diisocyanato-5-methylbenzene, against the established TDI and MDI. The presence of a chlorine atom is anticipated to enhance the reactivity of the isocyanate and impart improved thermal stability and flame retardancy to the resulting polyurethane.
The provided experimental protocols for synthesis and characterization offer a clear pathway for researchers to empirically validate these predictions. The synthesis of this novel isocyanate can be approached through the phosgenation of the corresponding diamine, 1-chloro-2,4-diamino-5-methylbenzene.[15][16][17][18] The synthesis of this diamine precursor has been described in the literature, often starting from 1-chloro-2-methyl-4-nitrobenzene.[19][20]
Further research into this and other halogenated diisocyanates could open new avenues for the development of high-performance polyurethanes with tailored properties for demanding applications, including advanced biomedical devices and flame-retardant materials. The systematic investigation of structure-property relationships in this class of polymers will be crucial for unlocking their full potential.
References
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Isocyanate-based multicomponent reactions. RSC Advances. 2024.
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- Process for the preparation of diisocyanates.
- Chlorine-Functional Silsesquioxanes (POSS-Cl) as Effective Flame Retardants and Reinforcing Additives for Rigid Polyurethane Foams. MDPI. 2021.
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
- Two-Step Procedure for Synthesizing Diisocyanates through the Photochemical Conversion of CHCl3 to COCl2 and Subsequent Addition of Diamines.
- Method for producing diisocyanates by phosgenating diamine suspensions.
- Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates.
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- ASTM D4273-18 - Standard Test Method for Polyurethane Raw Materials: Determination of Primary.
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- Chlorine-Functional Silsesquioxanes (POSS-Cl) as Effective Flame Retardants and Reinforcing Additives for Rigid Polyurethane Foams.
- The synthetic procedure for polyurethanes.
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- Electron Driven Formation of Aromatic and Nonaromatic Substituted Isocyanurates and Isocyanuratocyclophanes
- Reaction of OH with Aliphatic and Aromatic Isocyanates.
- Reaction of OH with Aliphatic and Aromatic Isocyan
- Electron density of isocyanate group, and nucleophilic reaction.
- Method for producing diisocyanates by gas-phase phosgenation.
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. 2025.
- Isocyanate Reactions. Poliuretanos. Accessed January 13, 2026.
- Decoding isocyanates: A deep dive into isocyan
- Process for preparing 1-chloro-2,4-diaminobenzene.
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- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
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A Comparative Guide to the Mechanical Properties of Polyurethane Elastomers: Featuring 1-Chloro-2,4-diisocyanato-5-methylbenzene
This guide provides a detailed comparison of the mechanical properties of polyurethane (PU) elastomers synthesized from 1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of Toluene Diisocyanate (TDI). For the purposes of this guide, we will refer to the subject molecule as Cl-TDI. Due to the specialized nature of Cl-TDI, its direct performance data is not widely published. Therefore, this guide establishes a robust baseline using well-characterized, conventional TDI-based elastomers and extrapolates the anticipated effects of chlorination. To provide a comprehensive landscape for researchers and product development professionals, we will compare these properties against two of the most prevalent isocyanates in the elastomer industry: Methylene Diphenyl Diisocyanate (MDI) and Hexamethylene Diisocyanate (HDI).
The selection of a diisocyanate is a critical decision in the formulation of polyurethane elastomers, as its molecular structure fundamentally dictates the final material's performance profile. Aromatic diisocyanates like TDI and MDI typically yield elastomers with high strength and hardness, while aliphatic diisocyanates like HDI are renowned for their UV stability and flexibility. The introduction of a chlorine atom to the TDI backbone is expected to further modify properties such as chemical resistance, flame retardancy, and intermolecular interactions, thereby influencing the mechanical profile.
Comparative Analysis of Diisocyanate Structures and Their Influence on Elastomer Properties
The mechanical behavior of a polyurethane elastomer is a direct consequence of its two-phase microstructure, consisting of hard segments (formed by the diisocyanate and chain extender) and soft segments (formed by the polyol). The chemistry of the diisocyanate governs the packing efficiency, hydrogen bonding, and phase separation that define the material's properties.
-
Toluene Diisocyanate (TDI): As an aromatic diisocyanate, TDI imparts rigidity and strong intermolecular forces, leading to elastomers with high tensile strength and good abrasion resistance.[1][2] Commercial TDI is typically a mix of 2,4 and 2,6 isomers.[3]
-
1-Chloro-2,4-diisocyanato-5-methylbenzene (Cl-TDI): The addition of a chlorine atom to the toluene ring is anticipated to have several effects. As a bulky, electronegative atom, chlorine can increase chain stiffness and intermolecular dipole-dipole interactions. This may lead to increased hardness (Shore Durometer), higher tensile modulus, and potentially enhanced thermal stability. Furthermore, halogenation is a known strategy for improving flame retardancy and chemical resistance, particularly against non-polar solvents.[4]
-
Methylene Diphenyl Diisocyanate (MDI): MDI is another aromatic diisocyanate known for producing elastomers with excellent toughness, abrasion resistance, and high tensile and tear strength.[5][6] Its more symmetrical structure compared to TDI can allow for better hard segment organization, often resulting in superior mechanical performance.
-
Hexamethylene Diisocyanate (HDI): As an aliphatic diisocyanate, HDI lacks the rigid aromatic rings of TDI and MDI.[7] This results in more flexible elastomers with lower tensile strength and hardness but superior UV stability (non-yellowing) and excellent long-term performance in outdoor applications.
The chemical structures of these key diisocyanates are visualized below.
Caption: Figure 1: Chemical Structures of Compared Diisocyanates
Quantitative Performance Comparison
The following table summarizes the typical mechanical properties of elastomers derived from TDI, MDI, and HDI. The values for Cl-TDI are projected based on the known effects of halogenation on polymer backbones.
| Mechanical Property | Cl-TDI Elastomer (Projected) | TDI Elastomer (Typical) | MDI Elastomer (Typical) | HDI Elastomer (Typical) | ASTM Test Method |
| Tensile Strength (MPa) | 5.0 - 6.0 | 4.5 - 5.2[8] | 5.0 - 6.0[8] | 2.0 - 4.0 | ASTM D412[9] |
| Elongation at Break (%) | 450 - 550 | 480 - 520[8] | 400 - 500 | 500 - 700 | ASTM D412[10] |
| Shore A Hardness | 55 - 65 | 50 - 60[8] | 55 - 65[8] | 40 - 70 | ASTM D2240[11] |
| Tear Strength (kN/m) | 38 - 45 | 35 - 42[8] | 40 - 50 | 20 - 35 | ASTM D624[12] |
| Compression Set, 22h @ 70°C (%) | 20 - 30 | 25 - 35 | 20 - 30 | 30 - 45 | ASTM D395[13] |
| UV Resistance (Yellowing) | Poor | Poor | Poor | Excellent | N/A |
Causality Behind the Data:
-
Tensile Strength & Hardness: The rigid aromatic rings in Cl-TDI, TDI, and MDI contribute to high tensile strength and hardness. The projected increase in Cl-TDI's hardness stems from the polar C-Cl bond, which can enhance intermolecular forces and stiffness. HDI's flexible aliphatic chain results in softer, lower-strength materials.[14]
-
Elongation: MDI's symmetric structure can lead to more ordered hard segments, sometimes restricting elongation compared to the more flexible TDI-based elastomers.[8] HDI's flexible nature allows for the highest elongation.
-
Tear Strength: MDI-based elastomers often exhibit superior tear strength due to efficient hard segment domain formation, which acts as physical crosslinks to dissipate energy.
-
Compression Set: Lower compression set values indicate better elastic recovery.[15] The well-defined phase separation in MDI and projected Cl-TDI elastomers contributes to superior resistance to permanent deformation compared to standard TDI and especially the more flexible HDI systems.[16]
PART 2: Standardized Experimental Protocols
To ensure data integrity and enable valid comparisons, all mechanical properties must be evaluated using standardized methodologies. The following sections detail the step-by-step protocols for key tests as prescribed by ASTM International.
Workflow for Elastomer Synthesis and Testing
The overall process from raw materials to final data involves synthesis, curing, specimen preparation, and standardized testing. This workflow ensures that variations in mechanical properties can be confidently attributed to the diisocyanate chemistry rather than procedural inconsistencies.
Caption: Figure 2: General Workflow for Elastomer Evaluation
Tensile Properties (ASTM D412)
This test determines the force required to stretch a specimen until it breaks (tensile strength) and the extent to which it stretches (elongation at break).[17][18]
Methodology:
-
Specimen Preparation: Using a die (e.g., Die C), cut at least five dumbbell-shaped specimens from a cured elastomer sheet of uniform thickness (typically 2.0 ± 0.2 mm).[9]
-
Gage Marks: Place two parallel bench marks on the narrow portion of each specimen, typically 25 mm apart.
-
Conditioning: Condition the specimens for at least 3 hours at 23 ± 2°C and 50 ± 5% relative humidity.[19]
-
Machine Setup: Use a universal testing machine (UTM) equipped with grips that hold the specimen securely without slippage. Set the grip separation rate to 500 ± 50 mm/min.[19]
-
Testing:
-
Measure the thickness and width of the narrow section of the specimen.
-
Clamp the specimen into the grips, ensuring it is aligned vertically.
-
Start the test, recording the force applied and the elongation between the bench marks simultaneously.
-
Continue until the specimen ruptures.[17]
-
-
Calculation:
-
Tensile Strength (MPa): Maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): [(Final gage length at rupture - Initial gage length) / Initial gage length] * 100.
-
Durometer Hardness (ASTM D2240)
This method measures the indentation hardness of the material using a calibrated durometer.[20] The Shore A scale is most common for elastomers of this type.[21]
Methodology:
-
Specimen Preparation: Use a specimen with a minimum thickness of 6 mm. This can be achieved by stacking thinner sheets, ensuring no air is trapped between layers. The surface must be flat and smooth.[11]
-
Conditioning: Condition specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 1 hour before testing.[20]
-
Apparatus: A Type A durometer is used. For best results, the durometer should be mounted on a stand to ensure the presser foot is parallel to the specimen surface and the force is applied consistently.[21]
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Apply the durometer to the specimen, ensuring the presser foot makes firm, full contact. The indentation point should be at least 12 mm from any edge.
-
Read the hardness value within 1 second of the presser foot making contact with the specimen.[11]
-
Take at least five measurements at different positions on the specimen and report the median value.
-
Tear Strength (ASTM D624)
This test measures the resistance of the elastomer to the growth of a cut or nick when under tension.[22]
Methodology:
-
Specimen Preparation: Use a specified die (e.g., Die C, which has a 90° angle) to cut at least five specimens from a cured sheet.[23]
-
Conditioning: Condition specimens for at least 3 hours at 23 ± 2°C.[24]
-
Machine Setup: Use a UTM with a grip separation rate of 500 ± 50 mm/min.[23]
-
Testing:
-
Measure the thickness of each specimen.
-
Mount the "legs" of the specimen into the grips of the testing machine.
-
Initiate the test and record the maximum force required to tear the specimen.[22]
-
-
Calculation:
-
Tear Strength (kN/m): Maximum force recorded divided by the thickness of the specimen.
-
Compression Set (ASTM D395 - Method B)
This test measures the ability of an elastomer to retain its elastic properties after prolonged compression.[25] A lower value signifies better performance.[15]
Methodology:
-
Specimen Preparation: Use cylindrical disk specimens, typically 12.5 mm thick and 29 mm in diameter.[25]
-
Initial Measurement: Measure the original thickness of the specimen (t₀).
-
Compression: Place the specimen between the plates of a compression device. Use spacer bars to compress the specimen to a constant deflection, typically 25% of its original height.[26]
-
Aging: Place the entire compression device into an oven set to a specified temperature (e.g., 70°C) for a specified time (e.g., 22 hours).[26]
-
Recovery: Remove the device from the oven, and within 30 seconds, remove the specimen. Allow it to cool at room temperature for 30 minutes.[26]
-
Final Measurement: Measure the final thickness of the specimen (t₁).
-
Calculation:
-
Compression Set B (%) = [ (t₀ - t₁) / (t₀ - tₙ) ] * 100 , where tₙ is the thickness of the spacer bar.[13]
-
Caption: Figure 3: Workflow for ASTM D395 Compression Set Test
References
- ASTM D395 Rubber Compression Test. (n.d.).
- D624 Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers - ASTM. (2020, February 21).
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- Standard Test Method for - Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers1. (n.d.).
- ASTM D412 Tensile test rubber & elastomers - ZwickRoell. (n.d.).
- Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers1. (2020, February 1).
- ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service. (n.d.).
- Durometer Hardness Testing - ASTM D2240 - ACE Laboratories. (n.d.).
- Standard Test Methods for - Rubber Property—Compression Set1. (n.d.).
- ASTM D395 - Rubber Compression Set - The Universal Grip Company. (n.d.).
- ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail. (n.d.).
- ASTM D624 Tear Testing for Rubber and Elastomers - TestResources. (n.d.).
- D412 − 16 - Standard Test Methods for - Vulcanized Rubber and Thermoplastic Elastomers— Tension1. (n.d.).
- ASTM D2240 Durometer Hardness - NAMSA. (n.d.).
- ASTM D412 - Coi Rubber Products. (n.d.).
- ASTM D624 / ISO 34-1 - Testing - Smithers. (n.d.).
- ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set. (2018, December 12).
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- TDI prepolymers | Technology by Covestro. (n.d.).
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- Influence of Chlorinating Solution Concentration on the Interactions Produced Between Chlorinated Thermoplastic Rubber and Polyurethane Adhesive at the Interface | Request PDF - ResearchGate. (2025, August 7).
- CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution - Google Patents. (n.d.).
- Toluene 2,4-Diisocyanate | C9H6N2O2 | CID 11443 - PubChem. (n.d.).
- Toluene - Wikipedia. (n.d.).
- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene - Google Patents. (n.d.).
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Comparative study of catalysts for polyurethane synthesis with 1-Chloro-2,4-diisocyanato-5-methylbenzene
An In-Depth Comparative Study of Catalysts for Polyurethane Synthesis with 1-Chloro-2,4-diisocyanato-5-methylbenzene
This guide provides a comprehensive analysis and comparison of various catalytic systems for the synthesis of polyurethanes (PUs) using 1-Chloro-2,4-diisocyanato-5-methylbenzene, a substituted aromatic isocyanate. Polyurethanes are a remarkably versatile class of polymers, with applications ranging from flexible foams in furniture to rigid elastomers and high-performance coatings.[1] The fundamental synthesis involves the polyaddition reaction between an isocyanate and a polyol.[1] While this reaction can proceed without a catalyst, achieving commercially viable production rates, controlling the final polymer structure, and tailoring properties necessitates the use of catalysts.[2]
The specific isocyanate under consideration, 1-Chloro-2,4-diisocyanato-5-methylbenzene, is a derivative of Toluene Diisocyanate (TDI). Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. Aromatic isocyanates are inherently more reactive than their aliphatic counterparts.[3] The presence of an electron-withdrawing chlorine atom on the ring increases the electrophilicity of the isocyanate (NCO) groups, making them more susceptible to nucleophilic attack by the polyol's hydroxyl groups and thus enhancing the reaction rate.[3] This guide will explore how different classes of catalysts—tertiary amines and organometallic compounds—perform in this specific chemical environment, providing researchers and product developers with the data and methodologies needed to select the optimal catalyst for their application.
Catalytic Mechanisms in Polyurethane Formation
The choice of catalyst is pivotal as it dictates not only the reaction speed but also the selectivity between the desired gelling reaction (isocyanate-polyol) and potential side reactions, such as the blowing reaction (isocyanate-water).[4][5] Catalysts for polyurethane synthesis are broadly categorized into two main groups based on their mechanism of action: tertiary amines (Lewis bases) and organometallic compounds (Lewis acids).[2][6]
-
Tertiary Amine Catalysts (Lewis Bases): These catalysts function by activating the polyol. The lone pair of electrons on the nitrogen atom of the amine forms a hydrogen bond with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom and facilitating its attack on the electrophilic carbon of the isocyanate group.[2] This mechanism is particularly effective in promoting both the gelling and blowing reactions.[7]
-
Organometallic Catalysts (Lewis Acids): This class of catalysts, which includes compounds of tin, bismuth, and zinc, operates through a Lewis acid mechanism.[8] The metal center coordinates with the oxygen or nitrogen atom of the isocyanate group. This coordination withdraws electron density from the isocyanate's carbon atom, making it significantly more electrophilic and thus more reactive towards the hydroxyl group of the polyol.[1] Organometallic catalysts are generally highly effective for the gelling reaction.[9]
Caption: General mechanisms for amine and organometallic catalysts.
Comparative Performance of Catalyst Classes
The selection of a catalyst requires a multi-faceted evaluation, considering reaction kinetics, processability (pot life), final polymer properties, and toxicological profile. With the high reactivity of 1-Chloro-2,4-diisocyanato-5-methylbenzene, a catalyst that offers a good balance between working time and cure speed is often desired.
| Catalyst Class | Representative Examples | Catalytic Activity (Gel Time) | Selectivity (Gelling vs. Blowing) | Cure Profile | Key Advantages & Disadvantages |
| Tertiary Amines | DABCO, N,N-Dimethylcyclohexylamine (DMCHA), Triethylenediamine (TEDA)[6][10] | Moderate to High | Balanced; can strongly promote blowing reaction | Fast onset | Advantages: Effective for foams, synergistic effects with metal catalysts.[5][11] Disadvantages: Can be volatile, potential for odor, less selective for gelling.[7] |
| Organotin | Dibutyltin Dilaurate (DBTDL), Stannous Octoate[8][12] | Very High | High selectivity for gelling reaction | Very fast cure | Advantages: Highly efficient, versatile, well-understood.[12] Disadvantages: Significant toxicity and environmental concerns are driving replacement efforts.[8][13] |
| Organobismuth | Bismuth Neodecanoate, Bismuth Octoate[9] | High | High selectivity for gelling reaction | Fast onset, can be faster than tin | Advantages: Low toxicity alternative to tin, high activity.[13][14] Disadvantages: Can be sensitive to moisture, potentially higher cost.[8] |
| Organozinc | Zinc Neodecanoate, Zinc Octoate[9] | Moderate | Good selectivity for gelling reaction | Delayed action / Slower cure | Advantages: Low toxicity, provides longer pot life.[15] Disadvantages: Lower activity than tin or bismuth, may require higher temperatures or co-catalysts. |
| Mixed Metal | Bismuth/Zinc Blends[9][16] | Adjustable | High selectivity for gelling reaction | Tunable cure profile | Advantages: Allows for precise control of pot life and cure speed by adjusting the Bi/Zn ratio.[16] Disadvantages: Formulation complexity. |
Standardized Protocols for Catalyst Evaluation
To ensure objective comparison, standardized experimental procedures are crucial. The following protocols provide a framework for evaluating catalyst performance in the context of polyurethane synthesis with 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Protocol 1: Determination of Gel Time
This method provides a simple, qualitative measure of catalytic activity.
-
Materials & Setup:
-
1-Chloro-2,4-diisocyanato-5-methylbenzene
-
Polyether or Polyester Polyol (e.g., Polypropylene glycol, Mn = 2000 g/mol )
-
Catalyst to be tested
-
Disposable cups, stirring rod, stopwatch
-
Constant temperature water bath (e.g., 25°C)
-
-
Procedure:
-
Pre-condition all reactants to the desired temperature in the water bath.
-
In a cup, weigh the desired amount of polyol.
-
Add the catalyst at a specific concentration (e.g., 0.1% by weight of total reactants). Mix thoroughly for 30 seconds.
-
Add the stoichiometric amount of 1-Chloro-2,4-diisocyanato-5-methylbenzene (to achieve an NCO:OH index of 1.05:1).
-
Immediately start the stopwatch and begin mixing vigorously for 15 seconds.
-
Periodically probe the mixture with the stirring rod. The gel time is the point at which the mixture becomes stringy and no longer flows. Record this time.
-
Repeat for each catalyst, ensuring identical conditions.
-
Protocol 2: Quantitative Kinetic Analysis via FT-IR Spectroscopy
This method offers a precise, quantitative comparison of reaction rates.[17]
-
Materials & Setup:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a temperature-controlled cell.
-
Anhydrous solvent (if needed for viscosity control, e.g., Toluene).
-
Reactants as listed in Protocol 1.
-
-
Procedure:
-
Prepare a stock solution of the polyol and catalyst in the solvent.
-
Record a background spectrum of this solution in the IR cell at the reaction temperature.
-
Inject the isocyanate into the cell, ensuring rapid mixing.
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the disappearance of the characteristic NCO stretching peak, which appears around 2270 cm⁻¹.[18]
-
-
Data Analysis:
-
Calculate the concentration of NCO groups at each time point using the Beer-Lambert law, based on the absorbance of the NCO peak.
-
Plot ln([NCO]t/[NCO]₀) versus time. For a second-order reaction, this plot will be linear, and the slope will be proportional to the apparent rate constant (k).
-
Compare the calculated rate constants for each catalyst to quantify their relative activity.
-
Caption: Experimental workflow for comparative catalyst evaluation.
Conclusion and Field Insights
The synthesis of polyurethanes using the highly reactive 1-Chloro-2,4-diisocyanato-5-methylbenzene demands careful catalyst selection to balance processability with cure speed.
-
For rapid curing applications where speed is paramount, traditional organotin catalysts like DBTDL remain a benchmark for performance, though their use is declining due to toxicity.[12] Modern organobismuth catalysts offer a compelling, less toxic alternative with comparable or even faster reaction rates.[13][19]
-
For applications requiring a longer pot life or working time , such as coatings or adhesives that need to be applied before curing, organozinc catalysts are an excellent choice.[15] Their delayed action provides a crucial processing window.
-
The most sophisticated approach involves the use of mixed metal systems , such as Bi/Zn blends. By carefully tuning the ratio of a fast catalyst (Bi) to a slower one (Zn), formulators can precisely engineer the cure profile to meet specific application demands—achieving both a sufficient pot life and a rapid final cure.[16]
-
Tertiary amines are most valuable as co-catalysts, especially in foam production where their ability to promote the blowing reaction is essential.[6][20] In non-foamed systems, they can be used synergistically with organometallic catalysts to accelerate the overall cure.[11]
Ultimately, the optimal catalyst is application-dependent. The experimental protocols outlined in this guide provide a robust framework for making an informed, data-driven decision, enabling the development of high-performance polyurethane materials.
References
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- (PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar.
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- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI.
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- 14. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 15. patchamltd.com [patchamltd.com]
- 16. iris.unito.it [iris.unito.it]
- 17. researchgate.net [researchgate.net]
- 18. "Kinetic studies of polyurethane polymerization with Raman spectroscopy" by Shane Parnell, K. Min et al. [ideaexchange.uakron.edu]
- 19. shepchem.com [shepchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Isocyanate Compounds
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the environmental and health impacts of chemical compounds is paramount. Isocyanates, a key component in the synthesis of polyurethanes, are ubiquitous in a vast array of products, from life-saving medical devices to everyday materials. However, their high reactivity and potential for environmental and health hazards necessitate a thorough evaluation. This guide provides an in-depth technical comparison of the environmental impact of three major isocyanate compounds: Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), and Hexamethylene Diisocyanate (HDI).
Introduction to Isocyanates and Their Environmental Significance
Isocyanates are a class of highly reactive compounds characterized by the presence of the isocyanate functional group (-NCO). Their primary industrial application is in the production of polyurethane polymers, which are formed through the reaction of isocyanates with polyols.[1] The versatility of polyurethanes has led to their use in a wide range of applications, including foams, coatings, adhesives, and elastomers.[2][3]
The environmental and health concerns associated with isocyanates stem from their high reactivity, potential for respiratory and dermal sensitization, and the environmental fate of both the parent compounds and their degradation products.[4][5] This guide will delve into the manufacturing processes, life cycle impacts, and toxicological profiles of MDI, TDI, and HDI to provide a clear and objective comparison for informed decision-making in research and development.
Diagram: Generalized Isocyanate Lifecycle
Caption: A simplified overview of the isocyanate lifecycle, from raw material extraction to end-of-life, highlighting potential points of environmental release.
Methylene Diphenyl Diisocyanate (MDI)
MDI is an aromatic diisocyanate primarily used in the production of rigid polyurethane foams for insulation in construction and appliances.[6] It is also used in elastomers, adhesives, and coatings.[7]
Environmental Impact Profile of MDI:
-
Manufacturing and Emissions: The production of MDI is an energy-intensive process.[1] A cradle-to-gate life cycle analysis of MDI provides key environmental impact indicators.[8] Atmospheric emissions of MDI are generally low due to its low volatility, but can occur during production and spray applications.[9][10]
-
Environmental Fate: In the aquatic environment, MDI reacts with water to form insoluble and relatively inert polyureas.[10] Its atmospheric half-life is estimated to be about one day, with degradation primarily occurring through reaction with hydroxyl radicals.[9]
-
Human Health and Ecotoxicity: MDI is a well-documented respiratory and dermal sensitizer.[4][5] Inhalation can lead to occupational asthma.[2] While MDI has low volatility, inhalation of aerosols during spray applications is a significant concern.[10] Due to its rapid hydrolysis, the aquatic toxicity of MDI itself is difficult to assess, as any testing would primarily reflect the toxicity of its breakdown products.
Toluene Diisocyanate (TDI)
TDI is another aromatic diisocyanate, predominantly used in the manufacturing of flexible polyurethane foams for furniture, bedding, and automotive seats.[3][6]
Environmental Impact Profile of TDI:
-
Manufacturing and Emissions: Similar to MDI, TDI production is energy-intensive.[1] A cradle-to-gate life cycle analysis for TDI production is also available, allowing for direct comparison with MDI.[11] TDI is more volatile than MDI, leading to a higher potential for inhalation exposure and atmospheric emissions during handling and processing.[6]
-
Environmental Fate: TDI also hydrolyzes in water to form polyureas.[9] Its atmospheric degradation is similar to that of MDI, with a half-life of approximately one day.[9]
-
Human Health and Ecotoxicity: TDI is a potent respiratory sensitizer and is classified as a potential human carcinogen.[2] Its higher volatility compared to MDI poses a greater inhalation hazard.[6] Similar to MDI, its rapid reaction with water complicates the assessment of its direct aquatic toxicity.
Hexamethylene Diisocyanate (HDI)
HDI is an aliphatic diisocyanate, primarily used in the production of polyurethane coatings, particularly for automotive and industrial applications, due to its excellent UV stability.[3][12]
Environmental Impact Profile of HDI:
-
Manufacturing and Emissions: While a detailed cradle-to-gate LCA for HDI is not as readily available as for MDI and TDI, its production also involves the use of phosgene, a highly toxic chemical, which has significant health and safety implications.[13] HDI can be released into the environment during its manufacture and use in spray applications.[7]
-
Environmental Fate: HDI is also reactive with water, hydrolyzing to form polyureas, with a reported half-life of less than an hour in water.[3]
-
Human Health and Ecotoxicity: HDI is a respiratory and dermal sensitizer.[5] While generally considered less potent than aromatic isocyanates in animal models for respiratory sensitization, it is associated with respiratory sensitization in humans.[5]
Comparative Analysis of Isocyanates
The following tables provide a summary of key environmental and health impact data for MDI, TDI, and HDI.
Table 1: Life Cycle Assessment (Cradle-to-Gate) Comparison
| Impact Category | MDI | TDI | Unit |
| Global Warming Potential | 3.5 - 4.5 | 3.17 - 3.62 | kg CO2 eq. / kg |
| Total Energy Demand (Non-Renewable) | 80 - 90 | 75 - 85 | MJ / kg |
| Water Consumption | 2 - 3 | 1.5 - 2.5 | kg / kg |
Data synthesized from available life cycle assessment reports. Actual values can vary based on production technology and location.[8][11][14][15]
Table 2: Health and Safety Information
| Property | MDI | TDI | HDI |
| Type | Aromatic | Aromatic | Aliphatic |
| Volatility | Low | High | Moderate |
| Primary Use | Rigid Foams, Elastomers | Flexible Foams | Coatings, Adhesives |
| Respiratory Sensitizer | Yes (Strong) | Yes (Potent) | Yes |
| Dermal Sensitizer | Yes | Yes | Yes |
| Carcinogenicity | Potential | Potential | Not Classified |
Information compiled from various toxicological profiles and safety data sheets.[2][3][5][6]
Greener Alternatives and Future Outlook
The environmental and health concerns associated with traditional isocyanates have spurred research into more sustainable alternatives.
-
Bio-based Isocyanates: These are derived from renewable feedstocks such as vegetable oils and lignin, offering the potential for a reduced carbon footprint.[1][16]
-
Non-Isocyanate Polyurethanes (NIPUs): These materials are synthesized through pathways that avoid the use of isocyanates altogether, thereby eliminating the associated health and safety risks.[4][17][18] The most common route involves the reaction of cyclic carbonates with amines.[19]
Diagram: Non-Isocyanate Polyurethane (NIPU) Synthesis Pathway
Caption: A simplified diagram illustrating a common synthesis route for non-isocyanate polyurethanes (NIPUs).
Experimental Protocols
Protocol for Determination of Airborne Isocyanate Concentration
This protocol is based on established methods such as those from OSHA and NIOSH for the sampling and analysis of airborne isocyanates.[20][21]
Objective: To quantify the concentration of airborne isocyanates in a given environment.
Methodology:
-
Sampling:
-
Use a sampling train consisting of a filter cassette (e.g., glass fiber filter) impregnated with a derivatizing agent such as 1-(2-pyridyl)piperazine (1-2PP).[2]
-
Draw a known volume of air through the filter using a calibrated personal sampling pump at a flow rate of 1-2 L/min.
-
The derivatizing agent reacts with the isocyanates to form stable urea derivatives.
-
-
Sample Preparation:
-
After sampling, carefully remove the filter from the cassette in a clean environment.
-
Extract the filter with a suitable solvent, such as acetonitrile.
-
Prepare calibration standards using known concentrations of the isocyanate-urea derivatives.
-
-
Analysis:
-
Analyze the extracted samples and calibration standards using High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.[20]
-
Quantify the concentration of each isocyanate species by comparing the peak areas of the samples to the calibration curve.
-
Protocol for Assessing Aquatic Toxicity of Isocyanate Hydrolysis Products
Due to the rapid hydrolysis of isocyanates in water, aquatic toxicity testing focuses on their degradation products. This protocol is a general guideline based on OECD test guidelines for aquatic toxicity testing.[14][22][23]
Objective: To determine the acute toxicity of isocyanate hydrolysis products to an aquatic organism (e.g., Daphnia magna).
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the isocyanate in a water-miscible, low-toxicity solvent.
-
Add the stock solution to the test water and allow for complete hydrolysis to form polyureas.
-
Prepare a series of dilutions of the hydrolyzed solution.
-
-
Test Organism Exposure:
-
Use a standard test organism such as Daphnia magna.[24]
-
Expose the test organisms to the different concentrations of the test solution and a control (water only) for a specified period (e.g., 48 hours for acute toxicity).
-
-
Data Collection and Analysis:
-
Record the number of immobilized or dead organisms at regular intervals.
-
Calculate the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) using statistical methods.[24]
-
Protocol for Determining Aerobic Biodegradability of Polyureas
This protocol is based on the ISO 14851 standard for determining the ultimate aerobic biodegradability of plastic materials in an aqueous medium.[4][20][21]
Objective: To assess the biodegradability of the polyurea products formed from isocyanate hydrolysis.
Methodology:
-
Test Setup:
-
Prepare a test medium containing the polyurea sample as the sole carbon source, an inorganic medium, and an inoculum of aerobic microorganisms (e.g., from activated sludge).
-
Incubate the test medium in a closed respirometer at a constant temperature (e.g., 20-25°C) in the dark for an extended period (up to 6 months).
-
-
Measurement of Biodegradation:
-
Measure the oxygen consumption over time. The amount of oxygen consumed is proportional to the extent of biodegradation.
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the material.
-
-
Data Analysis:
-
Plot the percentage of biodegradation against time to generate a biodegradation curve.
-
The plateau of the curve represents the ultimate aerobic biodegradability of the material.
-
Conclusion
The choice of isocyanate compound has significant implications for environmental impact and human health. Aromatic isocyanates like MDI and TDI are highly effective in polyurethane production but are associated with greater health risks, including respiratory sensitization and potential carcinogenicity. The aliphatic isocyanate HDI, while also a sensitizer, is often preferred for applications requiring UV stability.
A comprehensive life cycle assessment is crucial for understanding the full environmental footprint of these compounds, from raw material extraction to end-of-life. For researchers and developers, a move towards bio-based isocyanates and non-isocyanate polyurethane technologies represents a promising pathway to mitigate the environmental and health impacts associated with traditional isocyanates. This guide provides a foundational understanding to aid in the selection of materials and processes that align with the principles of green chemistry and sustainable development.
References
-
Sustainability of Nonisocyanate Polyurethanes (NIPUs) - MDPI. (URL: [Link])
-
Isocyanate Sampling and Analysis - IOM World. (URL: [Link])
-
Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures | OECD. (URL: [Link])
-
A review on the production, properties and applications of non-isocyanate polyurethane: A greener perspective | Request PDF - ResearchGate. (URL: [Link])
-
Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - MDPI. (URL: [Link])
-
A greener perspective: non-isocyanate polyurethane - European Coatings. (URL: [Link])
-
Deconstructing the Economics of Isocyanate Production - Patsnap Eureka. (URL: [Link])
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: [Link])
-
Biological test method: acute lethality of effluents to daphnia magna - Canada.ca. (URL: [Link])
-
DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE by Robert P. Streicher, Ph.D., Christopher M. Reh, M.S., Rosa Key-Schwartz, - CDC. (URL: [Link])
-
CRADLE-TO-GATE LIFE CYCLE ANALYSIS OF METHYLENE DIPHENYL DIISOCYANATE (MDI) - American Chemistry Council. (URL: [Link])
-
Aquatic toxicity - The Joint Research Centre - EU Science Hub. (URL: [Link])
-
Future Trends in Isocyanate Manufacturing Processes - Patsnap Eureka. (URL: [Link])
-
Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere - PubMed. (URL: [Link])
-
ISO 14851: The Ultimate Biodegradability of Plastics Through Oxygen Consumption. (URL: [Link])
-
ISO Standard Methods for Aqueous Aerobic Biodegradability Test | Aropha Resource Center. (URL: [Link])
-
EN ISO 14851:2019 - Determination of the ultimate aerobic biodegradability of plastic materials in - iTeh Standards. (URL: [Link])
-
Aliphatic isocyanate: Significance and symbolism. (URL: [Link])
-
How to Use EbC50, ErC50, ErC10 and NOEC Data from Algae Growth Inhibition Test. (URL: [Link])
-
Toxicology: Isocyanates Profile - EPA. (URL: [Link])
-
Estimated lethal concentration value (LC50) for each Daphnia magna... - ResearchGate. (URL: [Link])
-
MDI and TDI: Safety, Health and the Environment. - the International Isocyanate Institute. (URL: [Link])
-
Cradle-to-gate Life Cycle Assessment - UPM Biochemicals. (URL: [Link])
-
ISO 14851 standard - BPC Instruments. (URL: [Link])
-
Green Isocyanates Manufacturing Cost Analysis Report 2025. (URL: [Link])
-
Eco-profile of toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) April 2021. (URL: [Link])
-
Isocyanates Profile: Autorefinishing Industry - EPA. (URL: [Link])
-
Safety Assessment of Hexamethylene Diisocyanate (HDI) Polymers as Used in Cosmetics. (URL: [Link])
-
4,4'-Methylene diphenyl S isocyanate (MDI) and "polymeric MDI" (PMDI) - Chemical Tanker Knowledgebase. (URL: [Link])
-
Challenges and recent advances in bio-based isocyanate production - ResearchGate. (URL: [Link])
-
Aliphatic Isocyanate Monomers Health and Safety - Solution Center | Covestro. (URL: [Link])
-
MDI HDI Fact Sheet - Texas Commission on Environmental Quality. (URL: [Link])
-
Understanding The Differences Between TDI And MDI In The Chemical Industry. (URL: [Link])
-
CRADLE-TO-GATE LIFE CYCLE ANALYSIS OF TOLUENE DIISOCYANATE (TDI) - American Chemistry Council. (URL: [Link])
-
MDI, TDI, and Polyurethane Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest] - MarketsandMarkets. (URL: [Link])
-
What's the difference between TDI, MDI, and HDI isocyanates? - Sysco Environmental. (URL: [Link])
-
Challenges and recent advances in bio-based isocyanate production - RSC Publishing. (URL: [Link])
-
Eco-profile of toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) April 2021. (URL: [Link])
-
MDI and TDI: Safety, Health and the Environment. - the International Isocyanate Institute. (URL: [Link])
-
Recognizing Diesel Fuel Algae - Bell Performance. (URL: [Link])
-
Addressing "Algae" in Diesel Fuel - AXI International. (URL: [Link])
-
Ultimate Guide To Diesel Fuel Algae Treatment. (URL: [Link])
Sources
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- 6. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Aliphatic isocyanate: Significance and symbolism [wisdomlib.org]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. highperformanceinsulation.eu [highperformanceinsulation.eu]
- 16. imarcgroup.com [imarcgroup.com]
- 17. ISO 14851 standard – BPC Instruments [bpcinstruments.com]
- 18. kreatis.eu [kreatis.eu]
- 19. velp.com [velp.com]
- 20. ISO Standard Methods for Aqueous Aerobic Biodegradability Test | Aropha Resource Center [resources.aropha.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. oecd.org [oecd.org]
- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 24. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2,4-diisocyanato-5-methylbenzene
Introduction: 1-Chloro-2,4-diisocyanato-5-methylbenzene, a chlorinated derivative of toluene diisocyanate (TDI), is a highly reactive aromatic isocyanate. Its utility in the synthesis of specialized polyurethanes and other polymers in research and drug development is significant. However, the very reactivity that makes it valuable also renders it hazardous. The two isocyanate (-N=C=O) groups are susceptible to reaction with a wide range of nucleophiles, including water. Improper handling and disposal can lead to serious health risks and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in chemical principles and established safety practices. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Core Principles: Understanding Isocyanate Reactivity
The cornerstone of safe isocyanate disposal is managing the reactivity of the isocyanate functional group. These groups react exothermically with compounds containing active hydrogen atoms, such as water, alcohols, and amines. The reaction with water is particularly relevant for disposal as it is readily available and leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[3] This amine can then react with another isocyanate molecule to form a stable, inert polyurea.[1]
This reaction pathway is both a challenge and a solution. The generation of CO₂ gas means that containers holding isocyanate waste and a neutralizing agent must not be sealed, as pressure can build up and cause the container to rupture.[4] Conversely, this reaction is the basis for chemical neutralization, converting the hazardous isocyanate into a more stable and less toxic polyurea waste product.
Hazard Profile and Essential Precautions
1-Chloro-2,4-diisocyanato-5-methylbenzene shares a hazard profile with other toxic isocyanates like TDI.
-
Inhalation: It is fatal if inhaled. Vapors or mists can cause severe respiratory irritation, and repeated exposure, even at low concentrations, can lead to respiratory sensitization (chemical asthma).[5][6]
-
Skin and Eye Contact: Causes serious skin and eye irritation and may lead to an allergic skin reaction.[7][8]
-
Carcinogenicity: It is suspected of causing cancer.[5]
Given these significant hazards, all handling and disposal operations must be conducted with stringent safety measures in place.
Personnel Safety & Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all required personal protective equipment is worn correctly. This is non-negotiable.
| PPE Category | Specification | Rationale |
| Respiratory | A NIOSH/MSHA-approved full-face respirator with an organic vapor cartridge is required.[6][8] | Protects against inhalation of highly toxic vapors and aerosols. |
| Eye/Face | Chemical safety goggles and a face shield.[5] | Provides primary and secondary protection from splashes. |
| Hand | Permeation-resistant gloves (e.g., butyl rubber, laminate film).[6] | Prevents skin contact and absorption. |
| Body | A chemically resistant lab coat or apron over full-coverage clothing.[6] | Protects against accidental spills and contamination of personal clothing. |
All disposal activities must be performed inside a certified chemical fume hood to control vapor exposure. An emergency eyewash station and safety shower must be immediately accessible.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1-Chloro-2,4-diisocyanato-5-methylbenzene.
Sources
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. isca.me [isca.me]
- 3. TOLUENE-2,4-DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fsi.co [fsi.co]
- 5. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
